2'-Bromospiro[fluorene-9,9'-xanthene]
Description
BenchChem offers high-quality 2'-Bromospiro[fluorene-9,9'-xanthene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Bromospiro[fluorene-9,9'-xanthene] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2'-bromospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSXKCVWGSWZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Bromospiro[fluorene-9,9'-xanthene]: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Bromospiro[fluorene-9,9'-xanthene], a key building block in the development of advanced organic electronic materials. The unique spiro architecture, comprised of orthogonally oriented fluorene and xanthene moieties, imparts exceptional thermal and morphological stability, while the strategically positioned bromine atom offers a versatile handle for further chemical modifications. This document details the synthesis, purification, and characterization of the parent spiro[fluorene-9,9'-xanthene] (SFX) core, followed by a targeted electrophilic bromination to yield the desired 2'-bromo derivative. A thorough examination of its chemical and physical properties is presented, alongside a discussion of its current and potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a versatile intermediate for the synthesis of more complex functional molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel organic materials.
Introduction: The Significance of the Spiro[fluorene-9,9'-xanthene] Scaffold
The spiro[fluorene-9,9'-xanthene] (SFX) framework has emerged as a privileged scaffold in materials science due to its rigid, three-dimensional structure. This unique spiro-linkage, where the fluorene and xanthene ring systems are connected through a single tetrahedral carbon atom, forces the two aromatic planes into a nearly perpendicular orientation. This sterically demanding arrangement effectively disrupts intermolecular π-π stacking, leading to materials with high glass transition temperatures, excellent morphological stability, and good solubility in common organic solvents. These properties are highly desirable for the fabrication of high-performance organic electronic devices.[1][2]
The introduction of a bromine atom at the 2'-position of the xanthene moiety creates 2'-Bromospiro[fluorene-9,9'-xanthene], a versatile building block for the synthesis of a wide array of functional organic materials. The bromine atom serves as a convenient reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functionalities to tune the electronic and photophysical properties of the resulting molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 2'-Bromospiro[fluorene-9,9'-xanthene] is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 1477458-14-2 | [2] |
| Molecular Formula | C₂₅H₁₅BrO | [2] |
| Molecular Weight | 411.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 196 - 200 °C | [2] |
| Purity | ≥ 97% (GC) | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Inferred from general properties of similar organic molecules. |
Synthesis of 2'-Bromospiro[fluorene-9,9'-xanthene]
The synthesis of 2'-Bromospiro[fluorene-9,9'-xanthene] is a two-step process that begins with the construction of the spiro[fluorene-9,9'-xanthene] (SFX) core, followed by a regioselective bromination.
Step 1: Synthesis of the Spiro[fluorene-9,9'-xanthene] (SFX) Core
The SFX core is efficiently synthesized via a one-pot acid-catalyzed condensation reaction between 9-fluorenone and an excess of phenol. This reaction proceeds through an electrophilic aromatic substitution mechanism.
Sources
Synthesis of Spiro[fluorene-9,9'-xanthene] (SFX) Building Blocks: A Technical Guide
Part 1: Strategic Importance & Material Physics
Why SFX? In the high-stakes arena of organic electronics (OLEDs) and photovoltaics (PSCs), the spiro[fluorene-9,9'-xanthene] (SFX) scaffold has emerged as a superior alternative to the classic spirobifluorene (SBF). While SBF is rigid, the SFX core introduces a heteroatom (oxygen) into the spiro-framework, which subtly alters the electronic landscape without compromising the orthogonal geometry that prevents π-π stacking.
-
Thermal Stability: SFX derivatives frequently exhibit glass transition temperatures (
) exceeding 150°C, crucial for device longevity. -
Morphological Control: The spiro-junction creates a steric bulk that inhibits crystallization in thin films, maintaining the amorphous state required for hole-transport layers (HTLs).
-
Electronic Tunability: The xanthene moiety is more electron-rich than fluorene, raising the HOMO level and facilitating hole injection/transport compared to pure hydrocarbon scaffolds.
Part 2: Retrosynthetic Analysis & Mechanism
To synthesize SFX efficiently, one must understand the disconnection. The spiro-center is formed via a bis-electrophilic attack on the carbonyl carbon of a fluorenone derivative.
The Mechanism:
-
Activation: Acid-catalyzed protonation of the fluorenone carbonyl.
-
First Addition: Electrophilic aromatic substitution (
) by the first phenol molecule at the para-position (kinetic control) or ortho-position. -
Dehydration: Loss of water generates a resonance-stabilized carbocation at the C9 position.
-
Second Addition & Cyclization: A second nucleophilic attack by the pendant phenolic ring (intramolecular) closes the spiro-ring. This step is often thermodynamically controlled.[1]
Interactive Mechanism Diagram
Figure 1: Acid-catalyzed condensation mechanism forming the spiro-quaternary carbon.
Part 3: Core Synthetic Protocols
We present two validated protocols. Protocol A is the modern industrial standard for the parent scaffold (Huang Method). Protocol B is specific for functionalized diols used in polymerization.
Protocol A: The "Huang" One-Pot Method (Parent SFX)
Best for: Large-scale synthesis of the core scaffold or simple halogenated derivatives.
Reagents:
-
9-Fluorenone (1.0 equiv)
-
Phenol (Excess, acts as solvent/reagent)
-
Methanesulfonic acid (MeSO
H) -
Phosphorus pentoxide (P
O ) [Optional but recommended as Eaton’s reagent analog]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 9-fluorenone (10 mmol) and phenol (40-50 mmol).
-
Catalyst Addition: Slowly add a mixture of MeSO
H/P O (3:1 w/w, approx 5-10 mL) at room temperature. Caution: Exothermic. -
Reaction: Heat the mixture to 140°C for 12–24 hours. The high temperature drives the thermodynamic cyclization.
-
Quench: Cool to ~60°C and pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Isolation: The product typically precipitates as a solid. Filter and wash extensively with water to remove excess acid, then with cold methanol to remove unreacted phenol.
-
Purification: Recrystallize from ethanol or toluene. For electronic grade, sublimation is required.
Key Insight: The use of MeSO
Protocol B: Functionalized Synthesis (2,7-Dibromo-SFX)
Best for: Creating building blocks for Suzuki/Buchwald couplings.
Reagents:
-
Phenol (or substituted phenol)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
-
Solvent: Toluene (Dean-Stark trap required)
Step-by-Step Workflow:
-
Setup: Combine 2,7-dibromo-9-fluorenone (5 mmol), phenol (15 mmol), and p-TsOH (0.5 mmol) in Toluene (50 mL).
-
Dehydration: Reflux at 120°C using a Dean-Stark trap to continuously remove water. This shifts the equilibrium toward the product.
-
Duration: Reflux for 12–16 hours. Monitor via TLC (Hexane/DCM).
-
Workup: Wash organic layer with NaHCO
(aq) and brine. Dry over MgSO . -
Purification: Flash column chromatography (Silica, Hexane:DCM gradient) is usually required to separate mono-substituted intermediates.
Part 4: Data & Characterization
The following table summarizes expected yields and physical properties for key SFX derivatives synthesized via the acid-catalyzed route.
| Compound | Structure Description | Method | Yield (%) | Melting Point | Key Application |
| SFX (Parent) | Unsubstituted | MeSO | 85-92% | 154-156°C | Host Materials |
| 2,7-DiBr-SFX | Bromines on Fluorene | p-TsOH/Toluene | 70-80% | >200°C | Precursor for HTMs |
| SFX-Diol | Hydroxyls on Xanthene | HCl/ZnCl | 60-75% | 260°C (dec) | Epoxy resins / Polymers |
Experimental Workflow Visualization
Figure 2: Standard workflow for the isolation of high-purity SFX.
Part 5: Functionalization & Applications
Once the SFX core is synthesized, it serves as a "hub" for further elaboration.
1. Bromination: If you synthesized the parent SFX, you can selectively brominate the 2,7-positions (fluorene side) or 2',7'-positions (xanthene side) depending on conditions.
-
Standard:
typically targets the most electron-rich positions (xanthene ring if activated, or fluorene 2,7 if xanthene is unsubstituted). Note: Direct synthesis from 2,7-dibromofluorenone (Protocol B) is preferred for regiocontrol.
2. Suzuki-Miyaura Coupling: Reacting 2,7-dibromo-SFX with boronic esters (e.g., triphenylamine-boronates) yields Hole Transport Materials (HTMs) like X60 or SFX-TPA .
-
Catalyst:
or . -
Base:
or . -
Solvent: Toluene/Water or THF/Water.
3. Applications in Drug Discovery: While primarily an optoelectronic scaffold, the SFX unit is being explored as a rigid linker in medicinal chemistry to orient pharmacophores in 3D space, similar to the use of spirocycles to improve metabolic stability and solubility in drug candidates.
References
-
Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials. Huang, W., et al. Organic Letters (2006). [1]
-
Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. Luo, X., et al. Accounts of Chemical Research (2024).
-
Rational design of spiro[fluorene-9,9′-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC). Shivaji, B.S., et al. New Journal of Chemistry.
-
A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives. ResearchGate Technical Archive.
Sources
thermal stability of spiro[fluorene-9,9'-xanthene] compounds
An In-depth Technical Guide to the Thermal Stability of Spiro[fluorene-9,9'-xanthene] Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Stability in Organic Electronics
In the realm of advanced organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the operational lifetime and performance of devices are intrinsically linked to the thermal and morphological stability of their constituent materials.[1][2] Among the various classes of organic semiconductors, spiro-conjugated molecules have emerged as exceptional candidates, offering a unique combination of electronic properties and structural robustness. At the forefront of this class is the spiro[fluorene-9,9'-xanthene] (SFX) core structure.
This guide provides a comprehensive technical analysis of the thermal stability of SFX-based compounds. We will delve into the fundamental structural attributes that impart this stability, explore how molecular design can be used to modulate these properties, and detail the standard experimental protocols for their evaluation. This document is intended for researchers, materials scientists, and drug development professionals seeking to understand and leverage the superior stability of the SFX scaffold in next-generation applications.
The Structural Foundation of Thermal Robustness in SFX Compounds
The remarkable thermal stability of SFX derivatives is not an incidental property but a direct consequence of its unique three-dimensional architecture. Unlike planar aromatic systems that are prone to crystallization, the SFX core is defined by a central sp³-hybridized carbon atom that joins a fluorene and a xanthene unit in a perpendicular, or orthogonal, arrangement.[3][4] This structural feature is the primary driver of the material's desirable properties.
Key Architectural Advantages:
-
Inherent Rigidity: The spiro-linkage creates a rigid and sterically hindered molecular structure. This rigidity restricts intramolecular rotation and segmental mobility within the polymer backbone when incorporated, which is a key factor in resisting thermal degradation.[5]
-
Suppression of Intermolecular Interactions: The orthogonal orientation of the fluorene and xanthene moieties effectively prevents the close packing and strong π-π stacking interactions that are common in planar molecules.[4] This disruption of intermolecular forces is crucial for preventing crystallization and maintaining a stable amorphous state, which is vital for uniform thin-film formation in devices.[4]
-
High Glass Transition Temperature (Tg): The glass transition temperature is the point at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. A high Tg is indicative of superior morphological stability, meaning the material can withstand higher operating temperatures without deforming or crystallizing. Due to their rigid structure, SFX compounds consistently exhibit high Tg values, often well above 100 °C.[6][7][8]
-
High Decomposition Temperature (Td): The decomposition temperature, typically measured as the temperature at which 5% weight loss occurs, signifies the onset of chemical breakdown. The strong covalent bonds and stable aromatic rings within the SFX framework result in excellent thermal stability, with Td values frequently exceeding 400 °C.[6]
Caption: The central sp³ carbon of the SFX core enforces a rigid, orthogonal structure.
Molecular Engineering: Tailoring Thermal Stability
While the SFX core provides a robust foundation, the overall thermal properties of a given compound can be precisely tuned through synthetic modification. The choice and positioning of substituent groups on the fluorene and xanthene rings play a critical role.
-
Impact of Substituents: Attaching bulky or rigid functional groups, such as carbazole or triphenylamine moieties, can further enhance thermal stability by increasing molecular weight and steric hindrance, leading to even higher Tg and Td values.[6] For instance, carbazole-substituted SFX derivatives have shown decomposition temperatures of up to 500 °C.[6] Conversely, introducing flexible alkyl chains may lower the Tg.
-
Substitution Position: The position of substitution on the aromatic rings governs the electronic and steric environment, which in turn affects thermal stability. Studies have shown that modifying the substitution position of functional groups can influence the final Tg of the material.[9]
-
Polymerization: Incorporating the rigid SFX unit into a polymer backbone results in polyimides with exceptionally high glass transition temperatures (287–374 °C) and decomposition temperatures for 10% weight loss above 570 °C.[5] The spiro center ensures that the polymer chains cannot pack closely, leading to good solubility while maintaining main-chain rigidity.[5]
| Compound/Derivative | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% loss) | Application/Note | Reference |
| TPA-SFX | 141 °C | 439 °C | Star-burst oligomer for OLEDs | [6] |
| SFX-PF | 172 °C | Not specified | Host material for PHOLEDs | [7][8] |
| Spiro-(3,5)-F | 145 °C | 395 °C | Fluorinated spirobifluorene host | [10] |
| SFX-FM | 154 °C | Not specified | Hole Transport Material (HTM) for PSCs | [9] |
| SFXBz | N/A (m.p. 202 °C) | 314 °C | Benzoyl-functionalized SFX | [11] |
| Spirobifluorene Polyimides | 287–374 °C | >570 °C (10% loss) | High-performance polymers | [5] |
| Unnamed D-A Molecule | 115-165 °C | 370-477 °C | Bipolar material for blue OLEDs | [4] |
Table 1. Comparative thermal properties of various spiro[fluorene-9,9'-xanthene] and spirobifluorene derivatives.
Experimental Workflow for Thermal Stability Assessment
A robust evaluation of thermal stability is critical for validating new materials. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on decomposition and phase transitions, respectively.
Caption: Standard workflow for evaluating the thermal stability of SFX compounds.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) by measuring the mass of a sample as it is heated in a controlled atmosphere.
Methodology:
-
Sample Preparation: Place 5-10 mg of the purified SFX compound into a ceramic or platinum TGA pan. Ensure the sample is evenly distributed.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Set the purge gas (typically high-purity nitrogen to prevent oxidation) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Plot the percentage of initial weight versus temperature. The Td is typically reported as the temperature at which a 5% weight loss is observed.[4]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other phase transitions (e.g., melting, crystallization) by measuring the difference in heat flow between the sample and a reference.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the SFX compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set a constant nitrogen purge gas flow.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature above the expected Tg but below the Td (e.g., 250 °C) at a rate of 10-20 °C/min. This step removes any thermal history of the sample.
-
Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10-20 °C/min).
-
Second Heat: Ramp the temperature again at the same rate as the first heat. The Tg is determined from this second heating scan.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: Plot heat flow versus temperature. The Tg is identified as a step-like change (an inflection point) in the baseline of the thermogram from the second heating cycle.[4]
Conclusion and Future Outlook
The spiro[fluorene-9,9'-xanthene] scaffold is a cornerstone in the design of thermally stable organic electronic materials. Its inherent structural rigidity and orthogonal geometry provide a powerful defense against the thermal and morphological degradation pathways that often limit device longevity.[3][5] Through rational molecular design, the thermal properties of SFX compounds can be further enhanced, pushing the boundaries of material performance.
The experimental protocols detailed herein represent the industry standard for quantifying this stability, providing the critical data needed to establish structure-property relationships. As the demand for durable, high-performance electronics continues to grow, the insights gained from studying the thermal behavior of SFX and its derivatives will be invaluable in engineering the next generation of materials for OLEDs, PSCs, and beyond.
References
- ACS Publications. (n.d.). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications.
- Wiley Online Library. (2002). Synthesis and characterization of spirobifluorene-based polyimides. Journal of Polymer Science Part A: Polymer Chemistry, 40(20), 3615-3621.
- ResearchGate. (n.d.). Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices | Request PDF.
- Royal Society of Chemistry. (n.d.). Fluorene-terminated hole transporting materials with a spiro[fluorene-9,9′-xanthene] core for perovskite solar cells. New Journal of Chemistry.
- ACS Publications. (2021, February 23). Structure–Property Relationship on Aggregation-Induced Enhanced Emission of the Spirobifluorene Derivatives including Herringbone, T, and Helical Aggregation Mode in Solid-Phase: Synthesis, Crystallography, Density Functional Theory, Optical, and Thermal Properties. The Journal of Physical Chemistry C.
- Scientific.Net. (n.d.). A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED.
- ACS Publications. (2021, February 23). Structure–Property Relationship on Aggregation-Induced Enhanced Emission of the Spirobifluorene Derivatives including Herringbone, T, and Helical Aggregation Mode in Solid-Phase: Synthesis, Crystallography, Density Functional Theory, Optical, and Thermal Properties. The Journal of Physical Chemistry C.
- RSC Publishing. (n.d.). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells.
- (n.d.). A Novel Ambipolar Spirobifluorene Derivative that Behaves as an Efficient Blue-Light Emitter in Organic Light-Emitting Diodes.
- ResearchGate. (n.d.). A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED | Request PDF.
- ResearchGate. (2016, July 13). (PDF) Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED.
- (n.d.). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers.
- Bannari Amman Institute of Technology. (2023, October 9). Thermal Stability Science Behind Heat Resistance.
- Cambridge Core. (2017, February 2). Understanding mechanical behavior and reliability of organic electronic materials | MRS Bulletin.
- ResearchGate. (2024, September). Spiro[fluorene-9,9′-xanthene] core comprising green imidazole-sulfonylurea moieties devised as excellent hole transport materials for perovskite solar cells | Request PDF.
- Light Publishing Center. (n.d.). Simple Synthesis of Spiro[fluorene-9,9'-xanthene]-based Carbonyl Spiro-annulation Compound, Structure and Its Photoelectric Properties.
- Semantic Scholar. (n.d.). Thermal stability and molecular ordering of organic semiconductor monolayers: effect of an anchor group.
- ResearchGate. (n.d.). Progress in organic semiconducting materials with high thermal stability for organic light‐emitting devices.
- ACS Publications. (n.d.). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials | Organic Letters.
- ResearchGate. (n.d.). Understanding mechanical behavior and reliability of organic electronic materials | Request PDF.
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High-Performance Purity Analysis of 2'-Bromospiro[fluorene-9,9'-xanthene]
Content Type: Technical Whitepaper & Protocol Guide Focus: Material Science / Organic Electronics (OLED) & Pharmaceutical Scaffold Analysis[1]
Executive Summary: The Orthogonal Imperative
2'-Bromospiro[fluorene-9,9'-xanthene] (2'-Br-SFX) is a pivotal "unilateral" intermediate.[1] Its structural significance lies in the spiro-junction at C9, which forces the fluorene and xanthene moieties into a rigid, orthogonal configuration.[1] In Organic Light Emitting Diodes (OLEDs), this geometry suppresses intermolecular π-π stacking, preventing crystallization and ensuring amorphous film stability.[1]
However, the electronic performance of SFX derivatives is unforgiving.[1] Purity levels below 99.9% (HPLC) introduce "trap states"—energetic wells caused by impurities (regioisomers, halides, or metal ions) that quench excitons and drastically reduce device lifetime.[1] While primarily an optoelectronic material, the spiro-scaffold's increasing relevance in medicinal chemistry (as a rigid pharmacophore) demands a purity analysis protocol equivalent to pharmaceutical "Reference Standard" characterization.[1]
This guide outlines a self-validating analytical workflow to quantify 2'-Br-SFX purity, identify critical impurities, and ensure batch-to-batch consistency.
Molecular Architecture & Impurity Origins[1]
To analyze purity, one must understand the synthetic genesis of the molecule.[1] 2'-Br-SFX is typically synthesized via the acid-catalyzed condensation of 9-fluorenone with a bromophenol derivative.[1]
Critical Impurity Profile
The following impurities are intrinsic to the synthesis and must be targeted during analysis:
-
Regioisomers (The Silent Killers): Depending on the starting bromophenol (e.g., 3-bromophenol vs. 4-bromophenol), bromine migration or ortho/para-directed cyclization can yield isomers where the Br atom is at the 4' or 2' position.[1] These isomers often co-elute in standard HPLC.[1]
-
Unreacted 9-Fluorenone: A common precursor.[1] It acts as a deep electron trap in hole-transport layers.[1]
-
Incomplete Cyclization Products: "Open" diol intermediates that failed to undergo the final spiro-dehydration.[1]
-
Oligomers: High molecular weight species formed via radical coupling if the reaction temperature is uncontrolled.[1]
Visualization: Synthetic Pathways & Impurity Fate
The following diagram maps the generation of the target molecule alongside its critical impurities.[1]
Caption: Figure 1. Synthetic genesis of 2'-Br-SFX and origin of critical impurities (Regioisomers, Precursors, Diols).[1]
Analytical Method Development
Standard "quick" HPLC methods often fail to resolve the 2'-Br and 4'-Br regioisomers.[1] The following protocol utilizes a high-resolution C18 method with a specific gradient designed to separate the rigid spiro-core from planar impurities.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity >99.9% and detect trace isomers.
| Parameter | Specification | Causality / Rationale |
| Column | C18 (Octadecyl), 4.6 x 150mm, 3.5µm (e.g., Zorbax Eclipse or equivalent) | High carbon load required to interact with the hydrophobic fluorene backbone.[1] 3.5µm particle size balances backpressure with resolution.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of residual phenols, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for aromatic hydrocarbons compared to Methanol due to dipole interactions.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 4.6mm columns.[1] |
| Detection | UV at 254 nm (Reference) & 280 nm | 254 nm is universal for aromatics; 280 nm targets the xanthene/fluorene conjugation specifically.[1] |
| Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening isomeric peaks.[1] |
Gradient Profile:
-
0-2 min: Hold 60% B (Equilibration).
-
2-15 min: Linear ramp to 95% B (Elution of main peak).
-
15-20 min: Hold 95% B (Wash out dimers/oligomers).
-
20-21 min: Return to 60% B.
Protocol B: 1H-NMR Structural Validation
Objective: Confirm the "Spiro" junction.
-
Solvent: CDCl3 or DMSO-d6.[1]
-
Diagnostic Signal: The protons on the fluorene ring adjacent to the spiro carbon (positions 1 and 8) will show a distinct shielding effect compared to free fluorenone due to the orthogonal ring current of the xanthene.
-
Impurity Check: Look for broad singlets around δ 5.0-6.0 ppm (characteristic of hydroxyl protons in uncyclized diol impurities).[1]
Purification & Validation Workflow
Achieving >99.9% purity usually requires a "Hybrid Purification" strategy: kinetic separation (Chromatography) followed by thermodynamic refinement (Recrystallization).[1]
Step-by-Step Purification[1][2]
-
Crude Workup: Quench reaction with water, extract into Dichloromethane (DCM).[1] Wash with NaHCO3 to remove acid catalyst.[1]
-
Flash Chromatography:
-
Recrystallization (The Polishing Step):
-
Solvent System: Toluene/Ethanol or Chloroform/Methanol.[1]
-
Method: Dissolve in minimum hot Toluene. Add Ethanol dropwise until turbidity persists.[1] Cool slowly to 4°C.
-
Logic: The orthogonal spiro shape packs inefficiently.[1] Slow cooling allows the target molecule to exclude planar impurities (like fluorenone) from the lattice.[1]
-
Analytical Decision Tree
The following logic gate ensures no batch is released without meeting critical quality attributes (CQAs).
Caption: Figure 2. Self-validating analytical workflow for batch release.
References
-
Synthesis & Mechanism: Journal of Organic Chemistry. "Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks."[1][2] (Detailed mechanistic insight into the acid-catalyzed spiro-cyclization). [1]
-
OLED Application: Journal of Materials Chemistry C. "Spiro[fluorene-9,9′-xanthene]-based host materials for efficient phosphorescent OLEDs." (Establishes purity requirements for device efficiency).
-
Structural Characterization: Arkivoc. "A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene] derivatives."[1][2][3] (Provides NMR and HPLC data for SFX derivatives).
-
Material Properties: ACS Applied Materials & Interfaces. "Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials." (Discusses the impact of the spiro-structure on solubility and film morphology). [1]
Sources
A Technical Guide to 2'-Bromospiro[fluorene-9,9'-xanthene] for Advanced Research Applications
This guide provides an in-depth technical overview of 2'-Bromospiro[fluorene-9,9'-xanthene], a key building block in the development of advanced materials for organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical information on sourcing, characterization, and application of this versatile compound.
Introduction: The Significance of the Spiro[fluorene-9,9'-xanthene] Scaffold
The unique spiro[fluorene-9,9'-xanthene] (SFX) core structure has garnered significant attention in materials science due to its rigid, orthogonal geometry. This three-dimensional arrangement effectively disrupts intermolecular π-π stacking, a common cause of fluorescence quenching in organic materials. Consequently, derivatives of the SFX scaffold often exhibit high thermal stability, excellent photophysical properties, and good solubility in common organic solvents.[1]
2'-Bromospiro[fluorene-9,9'-xanthene] is a crucial intermediate, leveraging the advantageous properties of the SFX core while providing a reactive handle for further functionalization. The bromine atom can be readily transformed through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the synthesis of a diverse range of functional molecules.[1] Its primary applications lie in the field of organic electronics, including:
-
Organic Light-Emitting Diodes (OLEDs): As a precursor for hole-transporting materials (HTMs), host materials, and emitters.[2]
-
Organic Photovoltaics (OPVs): In the development of novel donor and acceptor materials.[1]
-
Fluorescent Probes: For applications in biological imaging and sensing.[1]
Navigating Isomers and CAS Numbers: A Point of Clarity
A critical point of clarification for researchers is the existence of two common isomers for brominated spiro[fluorene-9,9'-xanthene], each with a distinct CAS number. The numbering of the spiro system is crucial for identifying the correct isomer for a specific synthetic route.
-
2'-Bromospiro[fluorene-9,9'-xanthene] (CAS: 1477458-14-2): The bromine atom is substituted on the xanthene moiety.
-
2-Bromospiro[fluorene-9,9'-xanthene] (CAS: 899422-06-1): The bromine atom is substituted on the fluorene moiety.
It is imperative for researchers to verify the CAS number and the corresponding isomeric structure with the supplier to ensure the procurement of the correct starting material for their intended application. The reactivity and the final properties of the synthesized derivatives can be significantly influenced by the position of the bromine atom.
Sourcing and Supplier Qualification
The quality of 2'-Bromospiro[fluorene-9,9'-xanthene] is paramount for the successful synthesis of high-performance materials and the reproducibility of experimental results. When selecting a supplier, researchers should consider the following critical factors:
-
Purity: A high purity level (typically ≥97% or higher, confirmed by GC or HPLC) is essential to minimize side reactions and ensure the desired electronic properties of the final product.
-
Analytical Data: Reputable suppliers should provide a Certificate of Analysis (CoA) with detailed characterization data, including NMR spectroscopy, mass spectrometry, and purity analysis.
-
Batch-to-Batch Consistency: Consistency in purity and impurity profiles between different batches is crucial for long-term research projects and potential scale-up.
-
Technical Support: A supplier with knowledgeable technical support can provide valuable information on handling, storage, and reactivity of the compound.
The following table summarizes a selection of suppliers for brominated spiro[fluorene-9,9'-xanthene] isomers:
| Supplier | Compound Name | CAS Number | Purity |
| Chem-Impex | 2'-Bromospiro[fluorene-9,9'-xanthene] | 1477458-14-2 | ≥97% (GC) |
| NINGBO INNO PHARMCHEM CO.,LTD. | 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene] | 899422-06-1 | 97% min |
| J&K Scientific | 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene] | 899422-06-1 | Not specified |
| BLDpharm | 2'-Bromospiro[fluorene-9,9'-xanthene] | 1477458-14-2 | Not specified |
| BLDpharm | 2-Bromospiro[fluorene-9,9'-xanthene] | 899422-06-1 | Not specified |
| Apollo Scientific | 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene] | 899422-06-1 | 98% |
| CookeChem | 2'-Bromospiro[fluorene-9,9'-xanthene] | 1477458-14-2 | 98% |
Note: This is not an exhaustive list, and researchers are encouraged to conduct their own due diligence when selecting a supplier.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is widely used to functionalize aryl halides like 2'-Bromospiro[fluorene-9,9'-xanthene].[3] The following is a representative, detailed protocol for the Suzuki coupling of an aryl bromide, which can be adapted for 2'-Bromospiro[fluorene-9,9'-xanthene] with an appropriate boronic acid or ester.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2'-Bromospiro[fluorene-9,9'-xanthene] (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Aqueous sodium carbonate solution (1.2 M, 5.25 mL)
-
n-Propanol (10 mL)
-
Ethyl acetate
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottomed flask (100 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Septum
-
Nitrogen inlet balloon
-
Heating mantle
-
Separatory funnel
-
TLC plates and chamber
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2'-Bromospiro[fluorene-9,9'-xanthene] (1.00 g), the desired arylboronic acid (0.692 g), and n-propanol (10 mL).[4]
-
Catalyst and Base Addition: To this solution, add palladium(II) acetate (3.6 mg) and triphenylphosphine (12.8 mg). Then, add 5.25 mL of a 1.2 M aqueous sodium carbonate solution.[4]
-
Inert Atmosphere: Purge the flask with nitrogen gas for 30 seconds. Fit the flask with a reflux condenser, a septum, and a nitrogen-filled balloon to maintain an inert atmosphere.[4]
-
Dissolution: Stir the mixture at room temperature for 15 minutes to allow for the complete dissolution of all solids.[4]
-
Reaction: Heat the solution to reflux under the nitrogen atmosphere for approximately 1 hour.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (7 mL) and stir the mixture open to the air for 5 minutes.[4]
-
Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer again with ethyl acetate (10 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.
Applications in High-Performance Organic Electronics
The functionalization of 2'-Bromospiro[fluorene-9,9'-xanthene] has led to the development of highly efficient materials for organic electronic devices.
Hole-Transporting Materials for Perovskite Solar Cells
Derivatives of spiro[fluorene-9,9'-xanthene] have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). For instance, a low-cost HTM synthesized from a spiro[fluorene-9,9'-xanthene] precursor, termed X60, has demonstrated power conversion efficiencies (PCEs) of up to 19.84% in PSCs.[5][6] In another study, PSCs based on an HTM derived from a spiro[fluorene-9,9'-xanthene] core, mp-SFX-2PA, exhibited a high PCE of 17.7% and significantly improved long-term stability compared to devices using the benchmark HTM, spiro-OMeTAD.
Host and Emitting Materials for OLEDs
The rigid and non-planar structure of the SFX core is highly beneficial for designing host materials for phosphorescent OLEDs (PHOLEDs) by preventing triplet-triplet annihilation. A host material based on the spiro[fluorene-9,9'-xanthene] scaffold, SFX-PF, has been used in both green and blue PHOLEDs, demonstrating high efficiencies and low turn-on voltages.[7] Furthermore, derivatives have been utilized as emitters in blue OLEDs, achieving external quantum efficiencies of up to 2.58%.[8]
Conclusion
2'-Bromospiro[fluorene-9,9'-xanthene] is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its unique spiro structure imparts desirable properties such as high thermal stability and good solubility, while the bromo functionality allows for a wide range of chemical modifications. A thorough understanding of its isomeric forms and careful selection of suppliers are crucial for obtaining reliable and reproducible research outcomes. The Suzuki-Miyaura cross-coupling reaction provides a robust method for the functionalization of this compound, leading to the development of high-performance hole-transporting materials for perovskite solar cells and host and emitting materials for OLEDs. As research in organic electronics continues to advance, the demand for well-characterized and high-purity intermediates like 2'-Bromospiro[fluorene-9,9'-xanthene] is expected to grow.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene]: High-Purity OLED Intermediate Manufacturer and Supplier. Retrieved from [Link]
-
Buchwald, S. L., & Mauger, C. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access, 15(1), 151-154. Retrieved from [Link]
-
Cai, W., et al. (2018). Novel spiro[fluorene-9,9′-xanthene]-based hole transport layers for red and green PHOLED devices with high efficiency and low efficiency roll-off. Journal of Materials Chemistry C, 6(19), 5176-5183. Retrieved from [Link]
- Wang, Z., et al. (2017). Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. Dyes and Pigments, 142, 463-470.
-
Li, M., et al. (2022). An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs. Journal of Materials Chemistry C, 10(21), 7857-7865. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
K, P. K., et al. (2016). A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells. Energy & Environmental Science, 9(5), 1732-1736. Retrieved from [Link]
-
Wu, F.-I., et al. (2006). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9,9'-xanthene]. Tetrahedron, 62(43), 10176-10182. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[fluorene-9,9'-xanthene]. PubChem. Retrieved from [Link]
- Fages, F., & Vartanian, M. (2010). Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization.
-
ResearchGate. (2025, August 6). A Low-cost Spiro[fluorene-9,9′-xanthene]-based Hole Transport Material for Efficient Solid-state Dye-sensitized Solar Cells and Perovskite Solar Cells. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
3A Senrise. (n.d.). 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene], 97%. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Johansson, M. K., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 160, 953-961. Retrieved from [Link]
-
Ni, Y., et al. (2013). A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. Applied Mechanics and Materials, 313-314, 243-246. Retrieved from [Link]
-
Akhlaghinia, B. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 148(6), 1636-1651. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, M., et al. (2022). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. Molecules, 27(21), 7575. Retrieved from [Link]
-
Wu, F.-I., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(13), 2711-2714. Retrieved from [Link]
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- 5. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Spiro[fluorene-9,9'-xanthene] Core: A Technical Guide to its Crystalline Architecture
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the crystal structure of spiro[fluorene-9,9'-xanthene] (SFX) and its derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind the observed solid-state arrangements, offering field-proven insights into how molecular architecture dictates macroscopic properties. The unique three-dimensional and rigid spirocyclic nature of SFX imparts it with a distinct set of characteristics, making it a valuable scaffold in materials science and medicinal chemistry. Understanding its crystallographic properties is paramount to harnessing its full potential.
The Allure of the Spiro Linkage: Conformational Rigidity and Orthogonality
At the heart of the spiro[fluorene-9,9'-xanthene] molecule lies a spirocyclic carbon atom, a single point of connection between a fluorene and a xanthene moiety. This structural feature is not merely a linker but a critical determinant of the molecule's overall shape and, consequently, its crystal packing. The spiro-fusion enforces a near-orthogonal orientation of the two planar aromatic systems. This mutual perpendicularity is a defining characteristic of the SFX core, effectively preventing the extensive π-π stacking that is often observed in planar aromatic compounds.[1] This inherent steric hindrance is a key factor in promoting the formation of amorphous glasses with high thermal stability and good solubility, properties that are highly desirable in the development of organic light-emitting diodes (OLEDs) and hole-transporting materials for perovskite solar cells.[1][2]
The following Graphviz diagram illustrates the fundamental orthogonal relationship between the fluorene and xanthene planes in an SFX molecule.
Caption: Orthogonal arrangement of fluorene and xanthene planes in SFX.
Unveiling the Solid State: A Crystallographic Snapshot of the Parent SFX
The foundational crystal structure of the unsubstituted spiro[fluorene-9,9'-xanthene] has been determined by single-crystal X-ray diffraction. This data, archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 617570, provides a precise blueprint of the molecule's arrangement in the solid state.[3]
| Crystallographic Parameter | Value |
| CCDC Deposition Number | 617570 |
| Chemical Formula | C₂₅H₁₆O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.699(2) |
| b (Å) | 16.752(3) |
| c (Å) | 9.5269(18) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1707.5(6) |
| Z (molecules per unit cell) | 4 |
Data sourced from the Cambridge Crystallographic Data Centre.
The orthorhombic crystal system and the chiral space group P2₁2₁2₁ indicate a well-ordered, non-centrosymmetric packing of the molecules. The absence of extensive π-π stacking is a direct consequence of the spiro-center's influence on the molecular conformation.
The Art and Science of Crystal Growth and X-ray Diffraction
The journey to elucidating a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of diffraction data. The protocols described herein are self-validating, as the quality of the final refined structure is a direct testament to the success of the preceding steps.
Protocol for Single Crystal Growth of Spiro[fluorene-9,9'-xanthene]
The ability to grow single crystals of sufficient size and quality is often the most challenging aspect of crystallographic analysis. For spiro[fluorene-9,9'-xanthene] and its derivatives, a slow evaporation or solvent diffusion method is typically employed. The choice of solvent is critical, as it must provide adequate solubility at a higher temperature and allow for slow, controlled precipitation as the solvent evaporates or the anti-solvent is introduced.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of the SFX compound in a range of common organic solvents (e.g., dichloromethane, chloroform, toluene, tetrahydrofuran). A suitable solvent will dissolve the compound completely upon gentle warming.
-
Preparation of a Saturated Solution: In a clean vial, dissolve the SFX compound in the chosen solvent with gentle heating to create a near-saturated solution.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.
-
Solvent Diffusion: Alternatively, dissolve the SFX compound in a good solvent and carefully layer a less polar "anti-solvent" (in which the compound is poorly soluble, e.g., hexane or methanol) on top. The slow diffusion of the anti-solvent into the solution will induce crystallization.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution using a spatula or a pipette with a widened tip. Wash the crystals with a small amount of the anti-solvent and allow them to air dry briefly.
Caption: Workflow for single crystal growth of SFX compounds.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. The following is a generalized workflow for the data collection and structure refinement of a small organic molecule like SFX.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for experimental factors such as absorption.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Beyond the Molecule: The Role of Non-Covalent Interactions in Crystal Packing
While the spiro-linkage dictates the intramolecular conformation, the packing of SFX molecules in the crystal lattice is governed by a subtle interplay of non-covalent interactions. These weak forces, including van der Waals interactions, C-H···π interactions, and, in substituted derivatives, hydrogen bonds and halogen bonds, collectively determine the final crystal architecture.
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis.[4][5][6] This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The resulting "fingerprint plots" provide a quantitative summary of the different types of intermolecular contacts. For SFX and its derivatives, Hirshfeld analysis can reveal the prevalence of H···H, C···H, and O···H contacts, providing a detailed picture of the packing forces.[4][5] The shape index of the Hirshfeld surface is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles.[4]
The Impact of Substitution: A Comparative Analysis of SFX Derivatives
The true versatility of the spiro[fluorene-9,9'-xanthene] scaffold lies in the ability to functionalize the fluorene and xanthene rings. The introduction of various substituents can significantly influence the molecule's electronic properties, solubility, and, crucially, its crystal packing.
| Compound | Substituents | Crystal System | Space Group | Key Structural Features | Reference |
| SFX | None | Orthorhombic | P2₁2₁2₁ | Near-orthogonal fluorene and xanthene planes. | CCDC 617570 |
| 2,7-Dibromo-SFX | 2,7-Dibromo on fluorene | Not explicitly found, but derivatives are synthesized. | - | Bromine atoms can participate in halogen bonding, influencing packing. | [7][8] |
| Methoxy-substituted SFX derivatives | Methoxy groups on peripheral phenyl rings | Varies | Varies | Methoxy groups can act as weak hydrogen bond acceptors.[2] | [2] |
| SFX-based Hole Transporting Materials (e.g., SP-Naph, SP-SMe) | Various amine and thiophene-based groups | Amorphous or microcrystalline films are often studied. | - | Bulky substituents further disrupt packing, enhancing solubility and film-forming properties.[2] | [2] |
The introduction of bulky substituents, such as tert-butyl or triarylamine groups, generally leads to a greater disruption of crystal packing, often resulting in amorphous materials.[2] This is a deliberate strategy in the design of materials for organic electronics, where a high degree of crystallinity can be detrimental to device performance. Conversely, the introduction of functional groups capable of forming specific intermolecular interactions, such as hydrogen or halogen bonds, can lead to more ordered and predictable packing motifs.
Conclusion
The crystal structure of spiro[fluorene-9,9'-xanthene] and its derivatives is a fascinating interplay of intramolecular conformational constraints and intermolecular forces. The spiro-center's enforcement of orthogonality is the defining feature of this molecular scaffold, with profound implications for its solid-state properties. By understanding the principles that govern the crystal packing of these compounds, researchers can rationally design and synthesize new SFX-based materials with tailored properties for a wide range of applications, from high-performance electronic devices to novel therapeutic agents. The detailed protocols and analyses presented in this guide provide a solid foundation for further exploration and innovation in this exciting area of chemistry.
References
-
Modulation of π-stacking modes and photophysical properties of an organic semiconductor through isosteric cocrystallization. (2021-08-17). The Journal of Chemical Physics. [Link]
-
Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. (2024-02-20). RSC Publishing. [Link]
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Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. (2022-09-20). MDPI. [Link]
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9: Single-crystal X-ray Diffraction (Part 2). (2019-07-24). The Royal Society of Chemistry. [Link]
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Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. (2023-09-11). PMC. [Link]
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Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 HgBr 4. (2024-03-15). RSC Publishing - The Royal Society of Chemistry. [Link]
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Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. (2024-01-22). ResearchGate. [Link]
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A beginner's guide to X-ray data processing. (2021-05-28). The Biochemist - Portland Press. [Link]
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Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
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Single-crystal X-ray Diffraction. (2007-05-17). SERC (Carleton). [Link]
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Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. (2025-08-10). ResearchGate. [Link]
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Spiro[fluorene-9,9'-xanthene] | C25H16O | CID 22015965. PubChem - NIH. [Link]
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2',7'-Dibromospiro[fluorene-9,9'-xanthene]. PubChem. [Link]
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A beginner's guide to X-ray data processing. (2021-05-29). ResearchGate. [Link]
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Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. (2023-02-17). ACS Omega. [Link]
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Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. (2024-01-22). ACS Publications. [Link]
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010-01-01). ResearchGate. [Link]
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2,7-Dibromospiro[9H-fluorene-9,9'-[9H]xanthene]. Chem-Impex. [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Spiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Spirocyclic Scaffolds in Modern Chemistry
Spiro compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, are emerging as privileged structures in medicinal chemistry and materials science.[1][2][3] This distinct spirocyclic framework imparts a rigid conformational constraint, enabling precise spatial arrangement of functional groups.[4] This inherent three-dimensionality is a significant advantage in drug discovery, as it allows for enhanced interaction with biological targets, leading to improved potency and selectivity.[4][5][6]
The growing interest in spirocycles is evidenced by their increasing presence in clinically approved drugs and drug candidates.[7][8] The introduction of a spirocyclic moiety can favorably modulate a molecule's physicochemical properties, such as increasing its fraction of sp³-hybridized carbons (Fsp³), which has been correlated with a higher success rate in clinical development.[9] Furthermore, spirocycles can enhance aqueous solubility, metabolic stability, and even reduce off-target effects like hERG inhibition.[5][7]
This guide provides a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel spiro compounds. We will delve into the key synthetic strategies, characterization techniques, and the underlying rationale that drives experimental design in this exciting and rapidly evolving field.
Part 1: Strategic Approaches to the Synthesis of Spiro Compounds
The construction of the sterically demanding quaternary spirocenter is a central challenge in the synthesis of these molecules.[10] Over the years, a diverse array of synthetic methodologies has been developed to efficiently access these complex frameworks. This section will explore some of the most powerful and widely adopted strategies.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a cornerstone of spirocycle synthesis, offering a direct and often elegant route to the desired architecture. These reactions involve the formation of the spirocyclic system from a single precursor molecule containing all the necessary atoms.
A notable example is the intramolecular interrupted homo Nazarov cascade cyclization of aryl-tethered alkenyl cyclopropyl ketones, which provides access to functionalized spirocarbocycles.[10] Another powerful approach involves the intramolecular trapping of spiro radicals, which can lead to the formation of highly complex and valuable spirocyclic compounds from readily available starting materials.[11][12] This method proceeds through a domino sequence of radical addition, intramolecular cyclization, and ring-opening.[12]
Key Advantages of Intramolecular Cyclization:
-
High Efficiency: The close proximity of the reacting groups in the precursor molecule often leads to high reaction rates and yields.
-
Stereochemical Control: The constrained nature of the intramolecular transition state can allow for excellent control over the stereochemistry of the newly formed spirocenter.
-
Access to Complex Scaffolds: This strategy enables the construction of intricate polycyclic spiro systems that would be difficult to assemble through intermolecular approaches.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent a highly efficient and atom-economical approach to spirocycle synthesis.[13] MCRs are particularly valuable in the construction of diverse compound libraries for high-throughput screening in drug discovery.[14]
A variety of MCRs have been developed for the synthesis of spiro heterocycles, often with the aid of microwave irradiation to accelerate reaction rates and improve yields.[15] For instance, the catalyst-free reaction of isocyanides, allenoates, and isatylidene malononitriles provides an efficient route to spirocyclic oxindoles with excellent regioselectivity.[16] This reaction is thought to proceed through a triple Michael/cyclization cascade.[16] Another example is the one-pot, three-component synthesis of dispirooxindole-pyrrolidine derivatives via a 1,3-dipolar cycloaddition reaction.[13]
Workflow for a Typical Multi-Component Reaction for Spirooxindole Synthesis:
Caption: A generalized workflow for the multi-component synthesis of spirooxindoles.
Catalytic Asymmetric Synthesis: Mastering Chirality
The enantioselective synthesis of spiro compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.[17] Catalytic asymmetric synthesis has emerged as the most powerful tool for accessing enantiomerically pure spirocycles.[18][19][20]
Organocatalysis, in particular, has seen a dramatic increase in its application to the enantioselective synthesis of spiro compounds in recent years.[21] Chiral thiourea catalysts, for example, have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to produce spirooxindoles with high enantioselectivity.[18] Additionally, bifunctional aminothiourea catalysts can mediate intramolecular hemiacetalization/oxy-Michael addition cascades to afford spiroketals.[22]
Metal-catalyzed reactions also play a crucial role. For instance, palladium-catalyzed [3+2] cycloaddition reactions are effective for the synthesis of spirocyclic cyclopentanes.[18] Furthermore, N-heterocyclic carbene (NHC) organocatalysis has been utilized in the synthesis of various spiroheterocycles, offering a route to complex molecular skeletons from simple starting materials under mild conditions.[23]
Comparative Data on Catalytic Asymmetric Spirocyclization Reactions:
| Catalyst Type | Reaction Type | Spirocycle Class | Typical Enantiomeric Excess (ee) | Reference |
| Chiral Thiourea | 1,3-Dipolar Cycloaddition | Spirooxindole | >95% | [18] |
| Bifunctional Aminothiourea | Cascade Reaction | Spiroketal | High | [22] |
| Palladium Complex | [3+2] Cycloaddition | Spirocyclopentane | up to 99% | [18] |
| N-Heterocyclic Carbene | Various | Spiroheterocycles | Variable | [23] |
Part 2: Structural Elucidation and Characterization
The unambiguous determination of the structure, purity, and stereochemistry of a novel spiro compound is a critical step in its development. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the connectivity of atoms in a molecule.[24][25] For spiro compounds, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon signals.[25]
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (NOESY and ROESY) are crucial for determining the relative stereochemistry of the spiro center.[26] These techniques detect through-space interactions between protons, providing information about their spatial proximity.[26]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the spiro compound.[24]
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[24]
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers.[24][27][28] Obtaining a high-quality crystal suitable for X-ray analysis is often a rate-limiting step, but the resulting structural information is unambiguous.[27]
Experimental Workflow for Single-Crystal X-ray Diffraction:
Caption: A simplified workflow for determining the 3D structure of a spiro compound using X-ray crystallography.
Part 3: Application in Drug Discovery and Future Outlook
The unique structural features of spiro compounds make them highly attractive scaffolds for the design of novel therapeutic agents.[5][6] The rigid framework of a spirocycle can pre-organize appended functional groups into a conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.[4]
Key Therapeutic Areas for Spiro Compounds:
-
Anticancer Agents: Many spiro compounds, particularly spirooxindoles, have demonstrated significant anticancer activity.[29][30]
-
Antimicrobial and Antifungal Agents: Spirocyclic structures are found in a number of natural and synthetic compounds with potent antimicrobial and antifungal properties.[3]
-
Central Nervous System (CNS) Disorders: The ability of spirocycles to modulate physicochemical properties makes them promising candidates for CNS-active drugs.
The future of spiro compound synthesis and application lies in the development of even more efficient and stereoselective synthetic methods. The continued exploration of novel catalytic systems, including biocatalysis, will undoubtedly expand the accessible chemical space of spirocyclic scaffolds.[1] Furthermore, the integration of computational methods, such as computer-aided drug design (CADD), will play an increasingly important role in the rational design of spirocyclic drug candidates with optimized properties.[31]
Experimental Protocols
Protocol 1: General Procedure for a Three-Component Synthesis of a Spirooxindole Derivative
This protocol is a representative example based on the principles of multi-component reactions for the synthesis of spirooxindoles.[13][14]
Materials:
-
N-substituted isatin (1.0 mmol)
-
1,3-Cyclohexanedione (1.1 mmol)
-
4-Hydroxy-6-methyl-2-pyrone (1.1 mmol)
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) (10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a microwave vial, add the N-substituted isatin, 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone, and SnCl₄·5H₂O.
-
Add 1,2-dichloroethane to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 80 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can then be purified by column chromatography on silica gel.
Self-Validation:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: Structural Elucidation by 2D NMR Spectroscopy
This protocol outlines the general steps for using 2D NMR to determine the relative stereochemistry of a novel spiro compound.[26]
Sample Preparation:
-
Dissolve an appropriate amount of the purified spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Experiments:
-
Acquire a standard 1D ¹H NMR spectrum to identify the proton resonances.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks within each ring of the spirocycle.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons, which helps in assigning quaternary carbons and confirming the overall carbon skeleton.
-
Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between protons on different rings indicates their spatial proximity. The pattern of these NOE correlations can be used to deduce the relative orientation of the two rings around the spiro center.
Data Analysis:
-
Process and analyze the 2D NMR spectra using appropriate software.
-
Integrate the information from all NMR experiments to build a complete picture of the molecule's structure and relative stereochemistry.
Conclusion
The discovery and synthesis of novel spiro compounds represent a vibrant and impactful area of chemical research. The inherent three-dimensionality and conformational rigidity of these scaffolds offer significant advantages in the design of new drugs and materials. As synthetic methodologies continue to advance in terms of efficiency, selectivity, and sustainability, we can expect to see an even greater proliferation of spirocyclic structures in a wide range of scientific and technological applications. This guide has provided a foundational understanding of the key principles and techniques that underpin this exciting field, equipping researchers with the knowledge to contribute to the ongoing innovation in spirocycle chemistry.
References
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Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. 10
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. 18
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. 19
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. 15
-
Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed. 32
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Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters - ACS Publications. 33
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science (RSC Publishing). 11
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments.. Semantic Scholar. 34
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. 5
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Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI. 23
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. 6
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. 35
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. 4
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Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. 1
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New development in the enantioselective synthesis of spiro compounds. RSC Publishing. 21
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. 7
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Why are Spiro Compounds Important in Drug Synthesis?. FAQ - Guidechem. 17
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Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters - ACS Publications. 14
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Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. Request PDF. 36
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Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. PubMed. 16
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BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 9
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AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. Jetir.Org. 29
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. 13
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New development in the enantioselective synthesis of spiro compounds.. Semantic Scholar. 22
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Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. 37
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ChemInform Abstract: Synthesis of Spiro Compounds as Medicinal Agents; New Opportunities for Drug Design and Discovery. Part I: A Review. Request PDF - ResearchGate. 38
-
Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications (RSC Publishing). 39
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Spiro Heterocycles in Organic Electronics: Synthesis and Applications. 2
-
Steroidal spiro heterocycles with remarkable pharmacological activity.. ResearchGate. 40
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10049 PDFs | Review articles in SPIRO COMPOUNDS. ResearchGate. 41
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Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. 3
-
Spirocyclic derivatives as antioxidants: a review. PMC. 30
-
Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Request PDF - ResearchGate. 42
-
Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem. 24
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. 8
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Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science - ACS Publications. 43
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 25
-
Computer-Aided Drug Design. SpiroChem. 31
-
Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry - ACS Publications. 44
-
Single‐crystal X‐ray structure of the spirocyclic derivative 12.. ResearchGate. 45
-
Technical Support Center: Characterization of Spiro Compounds. Benchchem. 26
-
X-Ray Crystallography of Chemical Compounds. PMC. 27
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. 46
-
1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. 47
-
X-ray crystallography. Wikipedia. 28
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Methodological & Application
Advanced Application Note: High-Efficiency OLED Fabrication & Characterization
Focus: Thermally Activated Delayed Fluorescence (TADF) Architectures for Bio-Integrated & Display Applications
Abstract
This application note provides a rigorous technical framework for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs), with a specific focus on Thermally Activated Delayed Fluorescence (TADF) systems. While traditionally the domain of display technology, OLEDs are increasingly critical in biomedical research and drug development for applications such as wearable photodynamic therapy (PDT) patches and optogenetic stimulation. This guide transitions from fundamental device physics to a validated Vacuum Thermal Evaporation (VTE) protocol, ensuring high reproducibility and <1% device variance.
Part 1: Device Architecture & Material Selection
The Evolution of Emitter Technology
To achieve maximum quantum efficiency, the choice of the Emissive Layer (EML) is paramount. Researchers must understand the spin statistics governing exciton formation.
| Emitter Generation | Mechanism | Spin Statistics Limit (IQE) | Key Characteristic | Application Suitability |
| 1st Gen: Fluorescence | Singlet emission only | 25% | Low efficiency, high stability. | Basic indicators. |
| 2nd Gen: Phosphorescence | Heavy metal (Ir, Pt) induced Intersystem Crossing (ISC). | 100% | High efficiency, rare-earth dependency. | Standard displays.[1] |
| 3rd Gen: TADF | Reverse Intersystem Crossing (RISC) via small | 100% | Metal-free , high efficiency, broad spectrum. | Wearable PDT, Biocompatible devices. |
The Functional Stack
A high-performance OLED is not a single layer but a heterojunction designed to confine excitons within the EML. The standard architecture for a TADF device is defined below.
Figure 1: Standard Heterojunction OLED Architecture designed for exciton confinement and charge balance.
Part 2: Fabrication Protocol (Vacuum Thermal Evaporation)
Prerequisites:
-
Environment: ISO Class 6 Cleanroom (or better).
-
Vacuum System: Thermal Evaporator capable of base pressure
Torr. -
Glovebox:
atmosphere, ppm, ppm.
Phase 1: Substrate Preparation (The Critical Failure Point)
Causality: 90% of device short-circuits and "dark spots" originate from microscopic particulates or organic residues on the Indium Tin Oxide (ITO) surface.
-
Mechanical Scrub: Gently scrub ITO glass with a lint-free swab soaked in a 2% Micro-90 (or Hellmanex III) detergent solution.
-
Ultrasonic Sequence: Sonicate substrates in the following solvents (15 mins each) at 45°C:
-
Drying: Blow dry immediately with high-purity
gun. -
Surface Activation: Treat with UV-Ozone or
Plasma for 15 minutes immediately before loading into the vacuum chamber.
Phase 2: Vacuum Deposition (VTE)
Protocol Validation: Ensure the Mean Free Path of molecules is larger than the chamber dimension (requires
-
Loading: Mount substrates on the rotating holder. Load organic materials into quartz/ceramic crucibles.
-
Pump Down: Evacuate chamber to
Torr. Do not start heating until this pressure is stable. -
Rate Calibration:
-
Heat sources slowly (ramp rate: 1% power/min) to avoid thermal shock.
-
Stabilize deposition rates using a Quartz Crystal Microbalance (QCM).
-
Target Rates:
-
Organics (HTL, ETL):
-
Dopants (in EML):
(Critical for concentration control) -
Metals (Al/Ag):
-
-
-
Layer Deposition: Sequentially deposit layers according to the stack diagram (Fig 1).
-
Co-Deposition Note: For the EML, simultaneously open shutters for the Host and Dopant sources. Adjust rates to achieve the desired doping concentration (typically 5-15% wt).
-
Phase 3: Encapsulation
Causality: Organic materials and reactive cathodes (LiF/Al) degrade instantly upon exposure to atmospheric moisture.
-
Transfer devices directly to the
glovebox without breaking vacuum (if integrated) or use a transfer vessel. -
Apply UV-curable epoxy to the perimeter of a glass cover slip.
-
Place a moisture getter (desiccant) inside the cover slip (optional for short-term testing, mandatory for lifetime).
-
Cure epoxy with UV light (365 nm) while shielding the active pixel area.
Part 3: Characterization & Validation
Standard Measurement Workflow
Data must be collected using a Source Measure Unit (SMU) (e.g., Keithley 2400) coupled with a calibrated photodiode or Spectroradiometer.
Figure 2: Characterization logic flow. Lifetime testing is only performed on devices passing the efficiency threshold.
Key Metrics & Formulas
-
Current Density (
): Where is current and is the active pixel area (defined by the overlap of Anode and Cathode). -
External Quantum Efficiency (EQE): The ratio of emitted photons to injected electrons.
Note: For TADF devices, a theoretical max EQE of ~20-30% is expected (assuming 20-30% light outcoupling efficiency). -
Luminous Efficacy (
): Where is luminance ( ) and is voltage.
Part 4: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Short Circuit (Ohmic behavior) | Particulates on ITO; High surface roughness. | Re-clean substrate; Filter solvents (0.2 |
| High Turn-on Voltage | Poor charge injection; Large energy barrier. | Check HIL/EIL thickness; Verify ITO work function (UV-Ozone treatment). |
| Efficiency Roll-off | Triplet-Triplet Annihilation (TTA); Exciton Quenching. | Reduce dopant concentration; Use a host with higher Triplet energy ( |
| Dark Spots (Grow over time) | Pinhole defects in cathode; Moisture ingress. | Improve encapsulation; Check cleanroom humidity; Ensure substrate is dry. |
References
-
Adachi, C. (2014). Third-generation organic electroluminescence materials. Japanese Journal of Applied Physics.
-
Ossila Ltd. (n.d.). OLED Fabrication Guide & Substrate Cleaning Protocols.
-
Universal Display Corporation. (n.d.). OLED Technology: Phosphorescence and TADF.
-
Morefoton. (n.d.). OLED Materials and Device Structures.
-
Fluxim. (n.d.). Characterization and Simulation of Organic LEDs.
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Introduction: The Shift to Non-Fullerene Acceptors
Application Note: High-Efficiency Organic Photovoltaic (OPV) Device Fabrication and Characterization
The landscape of Organic Photovoltaics (OPV) has shifted dramatically from fullerene-based acceptors (like PCBM) to Non-Fullerene Acceptors (NFAs), specifically the Y-series (e.g., Y6, L8-BO). While fullerenes offered good electron transport, they suffered from weak absorption in the visible/NIR spectrum and limited energy level tunability.
This guide focuses on the PM6:Y6 bulk heterojunction (BHJ) system, which routinely yields Power Conversion Efficiencies (PCE) exceeding 17%. Unlike silicon solar cells, which rely on a p-n junction, OPVs rely on the creation of excitons (bound electron-hole pairs) that must diffuse to a Donor-Acceptor interface to dissociate.
Key Mechanism:
-
Photon Absorption: Generates an exciton in the donor (PM6) or acceptor (Y6).
-
Diffusion: Exciton moves to the D/A interface (must occur within ~10 nm).
-
Dissociation: Energy offset drives charge separation.
-
Transport: Holes move through donor domains to the Anode; Electrons move through acceptor domains to the Cathode.
Device Architecture & Logic
We utilize the Inverted Architecture (ITO/ZnO/Active Layer/MoO₃/Ag) rather than the Conventional structure (ITO/PEDOT:PSS/Active Layer/Ca/Al).
-
Why Inverted?
-
Stability: Eliminates the acidic PEDOT:PSS interface which etches ITO.
-
Air Stability: Uses high-work-function metal (Ag) as the top electrode instead of reactive Calcium or Aluminum, allowing for better resistance to oxidation.
-
Vertical Phase Separation: PM6 (fluorinated polymer) tends to enrich at the air interface, while Y6 enriches at the buried interface. The inverted structure aligns better with this natural vertical stratification.
-
Visualizing the Architecture
Figure 1: Inverted OPV stack. Light enters through the ITO cathode. Electrons are extracted via ZnO; holes via MoO₃.
Material Preparation (The "Ink")[1]
The morphology of the active layer is kinetically trapped during casting. Therefore, the "ink" formulation is the single most critical variable.
Reagents:
-
Donor: PM6 (PBDB-T-2F)
-
Acceptor: Y6 (BTP-4F)[1]
-
Solvent: Chloroform (CF) - High vapor pressure creates small domains.
-
Additive: 1-Chloronaphthalene (CN) - High boiling point solvent that plasticizes the film, allowing Y6 to crystallize slightly for better transport.
Protocol 1: Ink Formulation
-
Ratio: Weigh PM6 and Y6 in a 1:1.2 weight ratio . (e.g., 10 mg PM6 : 12 mg Y6).
-
Concentration: Dissolve in Chloroform to a total concentration of 16-18 mg/mL .
-
Additive: Add 0.5% (v/v) 1-Chloronaphthalene (CN).
-
Expert Note: Do not exceed 1.0% CN. Excess additive acts as a recombination center if not removed during annealing.
-
-
Stirring: Stir at 40°C for 2 hours in a nitrogen-filled glovebox.
-
Filtration: Filter through a 0.45 µm PTFE filter just before casting.
Fabrication Protocol (Step-by-Step)
Environment: Nitrogen Glovebox (
| Layer | Material | Deposition Method | Parameters | Self-Validation Check |
| 1. Cathode | ITO Glass | Cleaning | Sonicate: Det. -> Water -> Acetone -> IPA (15 min each). UV-Ozone (20 min). | Surface should be hydrophilic (water contact angle < 10°). |
| 2. ETL | Zinc Oxide (ZnO) | Spin Coating | 4000 rpm, 30s. Anneal @ 200°C for 30 min in air. | Film must be transparent. If "cloudy," precursor is aged/aggregated. |
| 3. Active | PM6:Y6 | Spin Coating | Dynamic Dispense (Critical). 3000 rpm. Drop ink while substrate spins. | Film should appear dark blue/green. Thickness ~100nm. |
| 4. Annealing | Thermal | Hotplate | 100°C for 10 minutes. | Color change is subtle. Ensures CN evaporation and Y6 packing. |
| 5. HTL | MoO₃ | Thermal Evaporation | Rate: 0.1 Å/s. Thickness: 10 nm. | Vacuum pressure must be < |
| 6. Anode | Silver (Ag) | Thermal Evaporation | Rate: 1.0 Å/s. Thickness: 100 nm. | Use a shadow mask to define active area (typ. 0.04 - 0.1 cm²). |
Expert Insight on Dynamic Dispense: Chloroform evaporates extremely fast. If you use static dispense (drop then spin), the solvent evaporates before the spin spreads it, leading to thick, uneven centers. Dynamic dispense (dropping the solution onto an already spinning substrate) ensures a uniform, thin film.
Characterization & Troubleshooting
Standard Metrics (J-V Curves)
Testing is performed under AM1.5G simulated solar light (100 mW/cm²).
- (Open Circuit Voltage): Driven by the energy offset between HOMO(Donor) and LUMO(Acceptor). For PM6:Y6, expect 0.82 - 0.85 V .
- (Short Circuit Current): Driven by absorption and charge extraction. Expect 25 - 27 mA/cm² .
-
FF (Fill Factor): Driven by series resistance (
) and shunt resistance ( ). Expect 70 - 76% .
Troubleshooting the "S-Shaped" Curve
One of the most common failure modes in OPV is the "S-kink" or "S-shape" in the J-V curve near
Root Cause Analysis: The S-shape indicates a charge extraction barrier .[2] Charges are generated but cannot exit the device, accumulating at the interface and creating an opposing electric field.
Figure 2: Diagnostic workflow for S-shaped J-V curves.
Protocol for Fixing S-Shapes (ZnO Issue): ZnO nanoparticles often have surface trap states.
-
Action: Expose the finished device (encapsulated) to UV light for 5 minutes before testing.
-
Mechanism: UV light desorbs oxygen from the ZnO surface, increasing conductivity and removing the extraction barrier.
References
-
Yuan, J., et al. (2019).[3] Single-Junction Organic Solar Cell with over 15% Efficiency Using Fused-Ring Acceptor with Electron-Deficient Core. Joule. Link
-
Cui, Y., et al. (2019). Over 16% Efficiency Organic Photovoltaic Cells Enabled by a Chlorinated Acceptor with Increased Open-Circuit Voltages.[4] Nature Communications. Link
-
National Renewable Energy Laboratory (NREL). (2024).[5][6] Best Research-Cell Efficiency Chart. Link
-
Zhang, L., et al. (2020). Vertical Phase Separation in Bulk Heterojunction Organic Solar Cells. Advanced Materials. Link
-
Saive, R. (2019).[7] S-Shaped Current–Voltage Characteristics in Solar Cells: A Review. IEEE Journal of Photovoltaics.[7] Link
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 3. Frontiers | Environmentally Friendly and Roll-Processed Flexible Organic Solar Cells Based on PM6:Y6 [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pv-magazine.com [pv-magazine.com]
- 6. pv-magazine-usa.com [pv-magazine-usa.com]
- 7. ossila.com [ossila.com]
Application Notes and Protocols: 2'-Bromospiro[fluorene-9,9'-xanthene] as a Versatile Synthetic Intermediate
Introduction: The Architectural Elegance and Synthetic Utility of a Spirocyclic Building Block
In the landscape of modern organic synthesis, particularly in the realm of materials science and drug discovery, the demand for rigid, three-dimensional molecular scaffolds is ever-increasing. 2'-Bromospiro[fluorene-9,9'-xanthene] emerges as a compound of significant interest, offering a unique confluence of structural rigidity, thermal stability, and synthetic versatility.[1] Its spirocyclic nature, where the fluorene and xanthene moieties are orthogonally oriented around a central spiro-carbon, imparts a well-defined, non-planar geometry that can disrupt intermolecular aggregation and enhance solubility. This attribute is particularly valuable in the design of organic light-emitting diodes (OLEDs), where it serves as a key building block for host materials and fluorescent emitters.[1]
The strategic placement of a bromine atom on the xanthene ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of functional groups, enabling the systematic tuning of the molecule's electronic and photophysical properties. These application notes provide a comprehensive guide to the synthesis of 2'-Bromospiro[fluorene-9,9'-xanthene] and its application as a synthetic intermediate, with a focus on providing robust, field-proven protocols for researchers in organic synthesis and materials development.
Physicochemical Properties and Characterization Data
A thorough understanding of the physical and spectroscopic properties of 2'-Bromospiro[fluorene-9,9'-xanthene] is paramount for its effective use and characterization in a research setting.
| Property | Value | Source |
| CAS Number | 1477458-14-2 | [1] |
| Molecular Formula | C₂₅H₁₅BrO | [1] |
| Molecular Weight | 411.3 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 196-200 °C | [1] |
Spectroscopic Data:
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 7.60 (d, J = 8.1 Hz, 2H), 7.48 (dd, J = 8.1, 1.8 Hz, 2H), 7.23 (d, J = 1.7 Hz, 2H), 6.69 (d, J = 2.5 Hz, 2H), 6.33 (dd, J = 8.5, 2.6 Hz, 2H), 6.22 (d, J = 8.5 Hz, 2H), 5.08 (s, 2H) |
| ¹³C NMR | 156.93, 155.85, 151.87, 137.47, 131.22, 130.40, 128.97, 122.40, 121.35, 115.32, 111.64, 107.88, 60.64 |
Note: The provided NMR data is for 2,7-dibromo-spiro[fluorene-9,9'-xanthene]-3',6'-diol and should be used as a guide for identifying the characteristic spiro[fluorene-9,9'-xanthene] core signals.
Synthesis of 2'-Bromospiro[fluorene-9,9'-xanthene]: A One-Pot Approach
Traditional multi-step syntheses of spiro[fluorene-9,9'-xanthene] derivatives can be arduous.[3] A significantly more efficient and convenient one-pot synthesis has been developed, which proceeds via a thermodynamically controlled cyclization reaction.[3][4] This method offers high yields and utilizes readily available starting materials.
Caption: One-pot synthesis of 2'-Bromospiro[fluorene-9,9'-xanthene].
Protocol: One-Pot Synthesis
This protocol is adapted from the efficient synthesis of spiro[fluorene-9,9'-xanthene] derivatives reported by Huang and coworkers.[3][4]
Materials:
-
9-Fluorenone
-
4-Bromophenol
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9-fluorenone (1.0 eq) and 4-bromophenol (2.2 eq).
-
Acid Addition: Carefully add an excess of methanesulfonic acid to the flask. The acid acts as both the catalyst and the solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 24 hours to ensure the formation of the thermodynamically favored spiro product.[3]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-water with stirring. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/methanol, to yield 2'-Bromospiro[fluorene-9,9'-xanthene] as a white to off-white crystalline solid. A reported yield for a similar monobromo-SFX synthesis is 72%.[3]
Causality Behind Experimental Choices:
-
Excess Methanesulfonic Acid: The use of excess methanesulfonic acid is crucial as it serves as both a powerful catalyst for the Friedel-Crafts-type alkylation and subsequent cyclization, and as a solvent to ensure the homogeneity of the reaction mixture.
-
Thermodynamic Control: The extended reaction time and elevated temperature favor the formation of the more stable spirocyclic product over the kinetically favored intermediate.[3]
Applications in Cross-Coupling Reactions
The bromine substituent on the 2'-position of the xanthene core is the gateway to a vast array of functionalized derivatives. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, with a high tolerance for various functional groups.[5] This reaction is instrumental in synthesizing extended π-conjugated systems for applications in organic electronics.
Caption: Suzuki-Miyaura coupling of 2'-Bromospiro[fluorene-9,9'-xanthene].
Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of 2'-Bromospiro[fluorene-9,9'-xanthene] with an arylboronic acid. A specific example from the literature reports a 90% yield for the coupling of a monobromo-SFX with a fluorene-based boronic ester.[3]
Materials:
-
2'-Bromospiro[fluorene-9,9'-xanthene]
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add 2'-Bromospiro[fluorene-9,9'-xanthene] (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: If not already under an inert atmosphere, degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2'-aryl-spiro[fluorene-9,9'-xanthene].
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The choice of phosphine ligand can influence the stability and reactivity of the palladium catalyst, which is particularly important for challenging substrates.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] This is a key transformation for producing hole-transporting materials and other functional molecules in materials science.
Caption: Buchwald-Hartwig amination of 2'-Bromospiro[fluorene-9,9'-xanthene].
Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of 2'-Bromospiro[fluorene-9,9'-xanthene] with an amine, such as carbazole. This protocol is based on established methodologies for the amination of aryl bromides.[8][9]
Materials:
-
2'-Bromospiro[fluorene-9,9'-xanthene]
-
Amine (e.g., Carbazole, Diphenylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk flask or sealed tube 2'-Bromospiro[fluorene-9,9'-xanthene] (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.5-2.5 eq).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over a drying agent, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired 2'-(amino)spiro[fluorene-9,9'-xanthene].
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine, forming the active nucleophile for the coupling reaction. It must be non-nucleophilic to avoid competing side reactions with the aryl bromide.
-
Bulky, Electron-Rich Ligands: Ligands like XPhos and SPhos are often employed as they promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and can help to prevent β-hydride elimination.
-
Anhydrous and Deoxygenated Conditions: Water can hydrolyze the active catalyst and base, while oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst.
Conclusion
2'-Bromospiro[fluorene-9,9'-xanthene] stands as a testament to the power of rational molecular design. Its unique three-dimensional architecture, coupled with the synthetic handle provided by the bromine substituent, makes it an exceptionally valuable intermediate for the construction of complex organic materials and potential pharmaceutical candidates. The robust and high-yielding protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as outlined in these notes, provide researchers with the tools to unlock the full potential of this versatile building block.
References
- Shivaji, B. S., chand, L., Girase, J. D., & Singh, S. P. (2023). Rational design of Spiro[fluorene-9,9'-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC): Synthesis and theoretical investigation. New Journal of Chemistry.
-
Chem-Impex. (n.d.). 2'-Bromospiro[fluorene-9,9'-xanthene]. Retrieved from [Link]
-
Xie, L.-H., Liu, F., Tang, C., Hou, X.-Y., Hua, Y.-R., Fan, Q.-L., & Huang, W. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(13), 2787–2790. [Link]
-
Wikipedia contributors. (2024, January 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Xie, L.-H., Liu, F., Tang, C., Hou, X.-Y., Hua, Y.-R., Fan, Q.-L., & Huang, W. (2006). Unexpected one-pot method to synthesize spiro[fluorene-9,9'-xanthene] building blocks for blue-light-emitting materials. PubMed. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
-
Hundal, A. K., Ali, S., Jameel, M., Jones, L., Kaur, N., Evans, R. A., Li, J.-L., Langford, S. J., & Gupta, A. (2021). Functionalization of spiro[fluorene-9,9'-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor. Materials Chemistry Frontiers, 5(2), 735-742. [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Bromospiro[fluorene-9,9'-xanthene]. Retrieved from [Link]
-
Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Retrieved from [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. rsc.org [rsc.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Unexpected one-pot method to synthesize spiro[fluorene-9,9'-xanthene] building blocks for blue-light-emitting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced Thin-Film Deposition of Spiro Materials
Executive Summary & Material Physics
This guide details the deposition methodologies for Spiro materials , primarily Spiro-OMeTAD (2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene). While ubiquitous as the Hole Transport Material (HTM) in Perovskite Solar Cells (PSCs) and Solid-State Dye-Sensitized Solar Cells (ss-DSSCs), spiro-linked molecular glasses are increasingly relevant in organic field-effect transistors (OFETs) and bio-electronic sensors due to their isotropic charge transport and amorphous stability.
Core Material Challenges
-
Crystallization Kinetics: Spiro-OMeTAD relies on a stable amorphous state. Uncontrolled crystallization leads to grain boundaries and poor film contact.
-
Conductivity Doping: Pristine Spiro-OMeTAD has low hole mobility (~10⁻⁴ cm²/Vs). It requires oxidative doping (typically Li-TFSI/tBP) to reach operational conductivities (~10⁻³ S/cm), complicating the deposition process with hygroscopic additives.
-
Morphological Sensitivity: The film must be pinhole-free to prevent shunt pathways between the active layer and the metal electrode.
Pre-Deposition: Chemical Engineering & Doping Strategy
Unlike intrinsic semiconductors, the deposition of Spiro-OMeTAD is a reactive process . The film's electronic properties are determined during and after deposition via a complex oxidative doping mechanism.
The Doping Reaction Pathway
The standard doping system involves Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) and tBP (4-tert-butylpyridine).[1][2] Note that Li-TFSI does not directly oxidize Spiro-OMeTAD; it facilitates the reaction with atmospheric oxygen.
Figure 1: The oxidative doping mechanism required for high-conductivity Spiro-OMeTAD films. Note that oxygen exposure is a critical process step, not just an environmental factor.
Protocol A: Spin Coating (Laboratory Standard)
Application: High-efficiency PSCs, lab-scale screening. Mechanism: Centrifugal force spreads the solution; rapid solvent evaporation freezes the amorphous state.
Reagents & Solution Prep
| Component | Concentration | Role |
| Spiro-OMeTAD | 72.3 mg/mL in Chlorobenzene | Host Matrix |
| Li-TFSI | 520 mg/mL in Acetonitrile | p-Dopant Source |
| tBP | Pure Liquid | Prevents Phase Segregation |
| FK209 Co(III) | 300 mg/mL in Acetonitrile | Optional: Fast Oxidizer |
Step-by-Step Protocol
-
Solution Mixing:
-
Dissolve 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene.
-
Add 17.5 µL Li-TFSI stock solution.
-
Add 28.8 µL tBP.[3]
-
Critical: Vortex immediately. The solution is hygroscopic; keep capped.
-
-
Substrate Prep:
-
Substrate must be dry. Any residual moisture on the perovskite/underlayer will cause dewetting.
-
-
Deposition (Dynamic Dispense):
-
Speed: 3000 - 4000 rpm.
-
Acceleration: 2000 rpm/s (High acceleration is crucial for uniformity).
-
Time: 30 seconds.
-
Technique: Drop 50 µL of solution onto the center of the substrate 3 seconds before starting the spin cycle (static) OR during low-speed rotation (dynamic). Dynamic is preferred for uniformity.
-
-
Post-Treatment (The "Aging" Step):
-
Store films in a dry air desiccator (<10% RH) for 12–15 hours.
-
Why? The oxidation reaction (Figure 1) requires O₂.[1] Vacuum storage will result in highly resistive films.
-
Protocol B: Vacuum Thermal Evaporation (Stability & Purity)
Application: Long-lifetime devices, tandem solar cells, bio-electronics. Mechanism: Sublimation in high vacuum. Produces dopant-free or co-evaporated films with superior smoothness but lower intrinsic conductivity.
Equipment Requirements
-
Base Pressure: < 5 × 10⁻⁶ Torr.
-
Crucibles: Quartz or Alumina.
-
Thermal Control: PID controller with <0.1 Å/s rate stability.
Step-by-Step Protocol
-
Source Loading:
-
Load Spiro-OMeTAD powder into the low-temperature evaporation source.
-
Degassing: Slowly ramp temperature to 150°C (below sublimation) for 30 mins to remove adsorbed moisture.
-
-
Deposition:
-
Rate: 0.2 – 0.5 Å/s.
-
Substrate Temp: Keep at 20–25°C. Heating the substrate promotes crystallization (undesirable).
-
Rotation: 10–20 rpm to ensure thickness uniformity.
-
-
Doping Strategy (Co-Evaporation):
-
To achieve conductivity without air exposure, co-evaporate with F4-TCNQ (p-dopant).
-
Ratio: 1–3 wt% F4-TCNQ.
-
Control: Requires dual QCM sensors to monitor rates of host and dopant simultaneously.
-
Protocol C: Slot-Die Coating (Scalable Manufacturing)
Application: Large-area modules, Roll-to-Roll (R2R) processing. Mechanism: Pre-metered coating where meniscus stability determines film quality.
Process Window & Ink Formulation
Spin coating inks (chlorobenzene-based) are often too volatile for slot-die.
-
Solvent System: Switch to Chlorobenzene:Toluene (1:1) or Xylene to increase boiling point and wet film stability.
-
Viscosity: Must be >5 cP. Increase concentration to 80–100 mg/mL.
Workflow Diagram
Figure 2: Critical process flow for Slot-Die coating of Spiro materials. The drying step is the yield-limiting factor.
Characterization & Quality Control
| Metric | Method | Acceptance Criteria |
| Film Thickness | Profilometry / Ellipsometry | 150–250 nm (Standard n-i-p PSC) |
| Morphology | SEM (Top-down) | No pinholes; "amorphous" texture (no visible grains) |
| Crystallinity | XRD | Broad halo (amorphous). Sharp peaks indicate failure. |
| Conductivity | 4-Point Probe | > 10⁻⁴ S/cm (Doped) |
Troubleshooting Guide
Problem: "Comet" streaks or radial defects (Spin Coating).
-
Cause: Particulates in solution or rapid solvent evaporation at the dispense tip.
-
Fix: Filter solution (0.45 µm PTFE) immediately before dispense. Use a dynamic dispense (dispense while spinning at 500 rpm).
Problem: Hazy / Opaque Film.
-
Cause:Crystallization .[4][5] Spiro-OMeTAD has crystallized due to solvent vapor exposure or excessive tBP.
-
Fix: Reduce tBP concentration. Ensure the spin bowl is exhausted of solvent vapors. Anneal briefly (70°C, 2 min) to re-flow, though this is risky.
Problem: Low Device Fill Factor (FF).
-
Cause: Insufficient doping/oxidation.
-
Fix: Increase "aging" time in dry air. Verify Li-TFSI solution is fresh (acetonitrile evaporates, changing concentration).
References
-
Snaith, H. J., et al. (2013).[6] "Efficient planar heterojunction perovskite solar cells by vapour deposition." Nature. Link
-
Hawash, Z., et al. (2018). "Air-Exposure Induced Dopant Redistribution in Spiro-OMeTAD Films." Advanced Materials Interfaces. Link
-
Ciro, J., et al. (2017). "Optimization of Spiro-OMeTAD spin-coating conditions for perovskite solar cells." Solar Energy.[6][7][8] Link
-
Vak, D., et al. (2018). "Scalable Slot-die Coating of High Performance Perovskite Solar Cells." Royal Society of Chemistry.[9] Link
-
Bi, D., et al. (2016). "Efficient luminescent solar cells based on tailored mixed-cation perovskites." Science. Link
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Application Notes & Protocols: Leveraging 2'-Bromospiro[fluorene-9,9'-xanthene] for Advanced Fluorescent Probe Development
Introduction: A New Horizon in Fluorescent Sensing
The quest for highly sensitive and selective fluorescent probes is a driving force in modern chemical biology, diagnostics, and materials science. An ideal probe scaffold should offer a stable, photophysically robust core that can be readily functionalized to create specific analyte-responsive systems. The spiro[fluorene-9,9'-xanthene] (SFX) framework has emerged as a highly attractive platform for such applications.[1] Its unique three-dimensional and rigid structure minimizes intermolecular stacking and enhances the photophysical stability of the resulting molecules.[1][2] This application note introduces 2'-Bromospiro[fluorene-9,9'-xanthene] , a versatile building block for designing the next generation of "turn-on" fluorescent probes. The strategically placed bromine atom serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse analyte-recognition moieties.[3] This guide will provide the foundational principles, synthetic strategies, and detailed protocols for researchers aiming to exploit this powerful molecular scaffold.
The Core Principle: A Reversible "Off/On" Optical Switch
The elegance of fluorescent probes derived from xanthene-based structures, like SFX, often lies in the principle of spirocyclization.[4][5] The molecule is designed to exist in a delicate equilibrium between two distinct forms: a non-fluorescent, colorless "spirocyclic" form and a highly fluorescent, colored "ring-opened" form.[6]
-
The "Off" State: In the absence of the target analyte, the molecule adopts a thermodynamically stable spirocyclic structure. In this conformation, the π-conjugation of the fluorophore is disrupted, rendering the molecule colorless and non-fluorescent.[7]
-
The "On" State: Upon selective binding of a target analyte (e.g., a metal ion, a reactive oxygen species, or a change in pH) to a recognition moiety, the spirocyclic ring is induced to open.[8][9] This structural change restores the extensive π-conjugated system of the xanthene dye, resulting in a dramatic increase in fluorescence intensity and a visible color change.[7][8]
This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection.
Caption: The fundamental Off/On switching mechanism.
Probe Design Strategy: The Role of the Bromo- Handle
2'-Bromospiro[fluorene-9,9'-xanthene] is the ideal starting point for custom probe design. The bromine atom at the 2' position is a key functional group for introducing the "analyte receptor" or "trigger" component through well-established cross-coupling reactions. This allows for a modular approach to probe synthesis.
The general workflow is as follows:
-
Start with the 2'-Bromospiro[fluorene-9,9'-xanthene] scaffold.
-
Select a recognition moiety (receptor) specific to the target analyte. For example, a bipyridine unit for detecting metal ions.
-
Couple the receptor to the SFX scaffold using a suitable cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Purify and Characterize the final probe molecule.
Caption: Modular workflow for probe synthesis.
Detailed Protocol: Synthesis of a Selective Fe³⁺ Probe (SFX-HAP)
This protocol describes the synthesis of a hypothetical "turn-on" fluorescent probe, SFX-HAP , for the selective detection of Fe³⁺ ions. The design utilizes a 2-hydrazinobenzaldehyde moiety as the recognition and trigger group, which undergoes a condensation reaction followed by ring-opening upon coordination with Fe³⁺.
Materials & Reagents:
-
2'-Bromospiro[fluorene-9,9'-xanthene] (CAS: 1477458-14-2)[3]
-
4-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Hydrazine hydrate
-
Anhydrous Toluene and Ethanol
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step 1: Suzuki Coupling to Synthesize SFX-Aldehyde Intermediate
Causality: The Suzuki coupling is a robust and high-yielding method for forming a carbon-carbon bond between the aryl bromide of the SFX scaffold and the boronic acid of the formylphenyl group. This efficiently installs the aldehyde functionality needed for the next step.
-
To a dry 100 mL Schlenk flask under an argon atmosphere, add 2'-Bromospiro[fluorene-9,9'-xanthene] (411 mg, 1.0 mmol), 4-formylphenylboronic acid (225 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mol%) and SPhos (41 mg, 0.1 mol%).
-
Add 30 mL of anhydrous toluene and 10 mL of deionized water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to yield the pure SFX-Aldehyde intermediate.
Step 2: Synthesis of the Final Probe SFX-HAP
Causality: The condensation reaction between the aldehyde group of the intermediate and hydrazine forms a hydrazone. This hydrazone moiety serves as the selective binding site for Fe³⁺, which triggers the spiro-ring opening.[8]
-
Dissolve the SFX-Aldehyde intermediate (436 mg, 1.0 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.2 mL, ~4.0 mmol) dropwise to the solution.
-
Reflux the mixture at 80°C for 4 hours.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the final probe SFX-HAP .
Protocol: Photophysical Characterization and Performance Validation
This section details the essential experiments to validate the functionality of the newly synthesized probe.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of SFX-HAP in a suitable solvent (e.g., DMSO or acetonitrile). Prepare 10 mM stock solutions of various metal perchlorate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in deionized water.
-
Working Solution: Prepare a 10 µM working solution of SFX-HAP in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4) with a small percentage of the organic solvent used for the stock (e.g., 1% DMSO) to ensure solubility.
-
UV-Vis Titration:
-
Record the UV-Vis absorption spectrum of the 10 µM SFX-HAP solution. The solution should be largely transparent in the visible region.
-
Incrementally add aliquots of the Fe³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette, mixing well after each addition.
-
Record the absorption spectrum after each addition. A new absorption band in the visible region should appear and grow, indicating the formation of the ring-opened colored species.[8]
-
-
Fluorescence Titration:
-
Using the same 10 µM probe solution, record the fluorescence emission spectrum (excite at the absorbance maximum of the ring-opened form, e.g., ~560 nm). The initial fluorescence should be very low.
-
Incrementally add aliquots of the Fe³⁺ stock solution and record the emission spectrum after each addition. A strong fluorescence emission should appear and increase in intensity.
-
-
Selectivity Test: Repeat the fluorescence measurement by adding a large excess (e.g., 10 equivalents) of other metal ions to separate solutions of the probe. A significant fluorescence enhancement should only be observed for Fe³⁺.
-
Fluorescence Quantum Yield (ΦF) Determination: The quantum yield is a measure of the efficiency of the fluorescence process. It can be determined using the comparative method with a known standard.[10][11]
-
Equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Protocol:
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[12]
-
Prepare several dilute solutions of both the standard and the "On" state of your probe (SFX-HAP + excess Fe³⁺) and measure their absorbance. Adjust concentrations so the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.[10]
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to I/A.
-
Use the slopes in the equation above to calculate the quantum yield of your probe.
-
-
Expected Photophysical Data
| Property | SFX-HAP ("Off" State) | SFX-HAP + Fe³⁺ ("On" State) |
| Appearance | Colorless | Deep Pink |
| Absorbance λmax | < 350 nm | ~560 nm |
| Emission λmax | N/A | ~585 nm |
| Fluorescence QY (ΦF) | < 0.01 | > 0.30 (Expected) |
Protocol: Application in Live-Cell Imaging
This protocol provides a general guideline for visualizing changes in intracellular Fe³⁺ levels.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
SFX-HAP probe
-
Ammonium iron(III) citrate (as an Fe³⁺ source)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Incubate the cells with 5-10 µM SFX-HAP in serum-free DMEM for 30 minutes at 37°C. The spirocyclic form of the probe is generally hydrophobic and cell-permeable.[4]
-
Wash the cells three times with PBS to remove any excess probe.
-
-
Imaging (Basal Level):
-
Add fresh PBS or live-cell imaging medium to the dish.
-
Image the cells using a confocal microscope. Excite at ~561 nm and collect emission from ~570-620 nm. Minimal intracellular fluorescence should be observed.
-
-
Imaging (Fe³⁺ Stimulation):
-
Treat the probe-loaded cells with 100 µM ammonium iron(III) citrate for 20-30 minutes to increase intracellular iron levels.
-
Wash the cells with PBS and acquire fluorescence images using the same settings as before. A significant increase in intracellular fluorescence should be visible, indicating the detection of Fe³⁺.[13][14]
-
Troubleshooting
-
Low Synthesis Yield: Ensure all reagents are pure and solvents are anhydrous, especially for the Suzuki coupling. Optimize catalyst loading and reaction time.
-
No Fluorescence Response: Confirm the structure of the final probe by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spiro-ring may not be forming correctly, or the chosen receptor may be inappropriate for the analyte.
-
High Background Fluorescence: The spirocyclic form may not be stable enough in the assay buffer. Consider modifying the electronic properties of the SFX core to further stabilize the "off" state.[4]
-
Poor Cell Permeability: If the probe does not effectively enter cells, consider conjugating it to cell-penetrating peptides or modifying its lipophilicity.[15]
Conclusion
2'-Bromospiro[fluorene-9,9'-xanthene] is a superior scaffold for the rational design of high-performance "turn-on" fluorescent probes. Its inherent photostability, coupled with a synthetically accessible functionalization site, provides a modular platform for creating sensors for a vast array of biologically and environmentally relevant analytes. The protocols and principles outlined in this guide offer a comprehensive starting point for researchers to harness the potential of this exceptional molecule.
References
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CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene. Google Patents.
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Design and Application of Fluorescence Probes for Gold Nanocage Complex Perovskite Quantum Dots. MDPI.
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2'-Bromospiro[fluorene-9,9'-xanthene]. Chem-Impex.
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Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate.
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Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. ResearchGate.
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Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. ACS Publications.
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Transparent Programmable Luminescent Tags Enabled by Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Molecules. ResearchGate.
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
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Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging. arXiv.
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A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection. NIH National Library of Medicine.
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An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs. Royal Society of Chemistry.
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Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI.
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Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PubMed.
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A New Trend in Rhodamine-Based Chemosensors: Application of Spirolactam Ring-Opening to Sensing Ions. ResearchGate.
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Efficient Fluorescence Resonance Energy Transfer-Based Ratiometric Fluorescent Cellular Imaging Probe for Zn2+ Using a Rhodamine Spirolactam as a Trigger. ACS Publications.
-
Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications.
-
Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications.
-
Efficient fluorescence resonance energy transfer-based ratiometric fluorescent cellular imaging probe for Zn(2+) using a rhodamine spirolactam as a trigger. PubMed.
-
Clickable rhodamine spirolactam based spontaneously blinking probe for super-resolution imaging. ResearchGate.
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS Würzburg.
-
2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene]. J&K Scientific.
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Development of Rhodamine 6G-Based Fluorescent Chemosensors for Al3+-Ion Detection: Effect of Ring Strain and Substituent in Enhancing Its Sensing Performance. ACS Publications.
-
Cell-Penetrating Peptide Spirolactam Derivative as a Reversible Fluorescent pH Probe for Live Cell Imaging. ACS Publications.
-
A New Six-membered Spiro-rhodamine Probe for Cu2+ and Its Imaging in Mitochondria and lysosomes of Hela Cells. ResearchGate.
-
Fluorescence switching via competitive ESIPT and spirolactam ring opening in a multifunctional rhodamine B probe for selective detection of Cu 2+ and OCl. Royal Society of Chemistry.
-
Rhodamine B spirolactam ring opening mechanism of probe 3 upon copper... ResearchGate.
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Application Notes & Protocols: Mastering the Ullmann Coupling with 2'-Bromospiro[fluorene-9,9'-xanthene]
Introduction: The Synergy of a Unique Scaffold and a Classic Reaction
The spiro[fluorene-9,9'-xanthene] (SFX) scaffold has emerged as a privileged structure in materials science and medicinal chemistry. Its rigid, three-dimensional, and propeller-like architecture imparts exceptional thermal and morphological stability, high glass transition temperatures, and suppressed intermolecular aggregation.[1][2] These characteristics make SFX-based molecules highly sought-after as hole-transporting materials (HTMs) and hosts in organic light-emitting diodes (OLEDs), as well as in the development of perovskite solar cells.[1][3][4] The functionalization of the SFX core is paramount to tuning its electronic and photophysical properties.[4][5]
2'-Bromospiro[fluorene-9,9'-xanthene] is a key intermediate, serving as a versatile building block for creating more complex functional molecules.[6][7] The bromine substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[6][8] Among the arsenal of cross-coupling methodologies, the Ullmann coupling, a copper-catalyzed reaction, stands out for its efficacy in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[9][10] While historically plagued by harsh conditions requiring stoichiometric copper and high temperatures, modern ligand-accelerated Ullmann protocols have transformed it into a versatile and powerful tool in contemporary organic synthesis.[9][11]
This guide provides a comprehensive overview and detailed protocols for successfully employing the Ullmann coupling reaction with the sterically demanding 2'-Bromospiro[fluorene-9,9'-xanthene] substrate. We will delve into the mechanistic underpinnings to rationalize experimental choices, offer step-by-step procedures, and provide troubleshooting insights for researchers in materials science and drug development.
Mechanistic Rationale: The "Why" Behind the Reagents
The modern Ullmann condensation proceeds via a catalytic cycle involving a copper(I) species.[12][13] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting, as the efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.
The generally accepted catalytic cycle for a C-N coupling (Goldberg reaction) is illustrated below.[14] A similar cycle operates for C-O couplings.
-
Ligand Association & Nucleophile Coordination: The cycle begins with the coordination of a ligand (L) to the Cu(I) salt (e.g., CuI). The nucleophile (R₂NH for an amine, ROH for an alcohol) coordinates to the copper center. In the presence of a base, the nucleophile is deprotonated to form a more reactive copper-amido or copper-alkoxide intermediate.[13][14]
-
Oxidative Addition: The aryl halide, 2'-Bromospiro[fluorene-9,9'-xanthene] (Ar-X), undergoes oxidative addition to the Cu(I) complex. This is often the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.[12][13] The choice of ligand is critical here, as it must stabilize this higher oxidation state.
-
Reductive Elimination: The final C-N or C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product (Ar-NR₂) and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[12][13]
Key Parameters for Successful Coupling
The steric hindrance of the spiro[fluorene-9,9'-xanthene] core necessitates careful selection of reaction parameters to achieve high yields.
| Parameter | Recommended Choice | Rationale & Justification |
| Copper Source | Copper(I) Iodide (CuI) | CuI is a common and effective Cu(I) precursor. While other sources like Cu₂O or CuBr can be used, CuI often provides better reactivity, especially with less reactive aryl bromides. |
| Ligand | • N,N'-Dimethylethylenediamine (DMEDA)• 1,10-Phenanthroline• L-Proline | Ligands are crucial for solubilizing the copper salt and accelerating the catalytic cycle.[9] Bidentate N,N-donor ligands like DMEDA and 1,10-phenanthroline are highly effective at stabilizing the key copper intermediates.[14][15] L-proline is an excellent, inexpensive ligand, particularly for C-O couplings. |
| Base | • Potassium Carbonate (K₂CO₃)• Cesium Carbonate (Cs₂CO₃)• Potassium Phosphate (K₃PO₄) | A moderately strong, non-nucleophilic inorganic base is required to deprotonate the nucleophile without competing in the coupling reaction.[14] Cs₂CO₃ is more soluble and often provides better results but is more expensive. K₃PO₄ is a strong base that can be effective for less acidic nucleophiles. |
| Solvent | • Toluene• 1,4-Dioxane• N,N-Dimethylformamide (DMF) | A high-boiling, polar aprotic solvent is necessary to ensure all reagents remain in solution and to achieve the required reaction temperatures (typically 90-130 °C).[9] Toluene and dioxane are often preferred as they are easier to remove under vacuum than DMF. |
| Temperature | 90 - 130 °C | Ullmann couplings are not typically room temperature reactions.[9] Heating is required to overcome the activation energy barrier, particularly for the oxidative addition step with the relatively stable C-Br bond. The optimal temperature must be determined empirically. |
| Atmosphere | Inert (Nitrogen or Argon) | While some modern protocols are more robust, performing the reaction under an inert atmosphere is best practice to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II) species, which can terminate the catalytic cycle. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: General Procedure for C-N Coupling (N-Arylation)
This protocol describes the coupling of 2'-Bromospiro[fluorene-9,9'-xanthene] with a secondary amine (e.g., carbazole, diphenylamine).
Materials:
-
2'-Bromospiro[fluorene-9,9'-xanthene] (1.0 eq)
-
Amine nucleophile (1.2 - 1.5 eq)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq), finely ground and dried
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 2'-Bromospiro[fluorene-9,9'-xanthene], the amine nucleophile, CuI, 1,10-Phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Stir the mixture vigorously and heat to 110-120 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots periodically, quench with water, extract with dichloromethane, and spot on a TLC plate. The disappearance of the starting aryl bromide indicates reaction completion (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure N-arylated product.
Protocol 4.2: General Procedure for C-O Coupling (O-Arylation)
This protocol details the coupling of 2'-Bromospiro[fluorene-9,9'-xanthene] with a phenolic nucleophile.
Materials:
-
2'-Bromospiro[fluorene-9,9'-xanthene] (1.0 eq)
-
Phenolic nucleophile (1.2 - 1.5 eq)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
L-Proline (10-20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 2.5 eq), dried
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard oven-dried glassware and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: Combine 2'-Bromospiro[fluorene-9,9'-xanthene], the phenol, CuI, L-Proline, and Cs₂CO₃ in an oven-dried flask equipped with a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF or toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC as described in Protocol 4.1. These reactions may take 24-48 hours.
-
Work-up & Purification: Follow the work-up, extraction, and purification steps as outlined in Protocol 4.1. The polarity of the eluent for column chromatography will need to be adjusted based on the specific product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Cu(I) oxidized) 2. Insufficient Temperature 3. Poor Quality Reagents/Solvent 4. Ineffective Base | 1. Ensure a thoroughly inert atmosphere; use fresh CuI. 2. Increase temperature in 10 °C increments. 3. Use freshly dried, anhydrous solvent and pure reagents. 4. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). |
| Formation of Side Products | 1. Homocoupling of aryl bromide (Ullmann reaction).[16] 2. Degradation of starting material or product. | 1. This is more common at very high temperatures or with excess copper. Ensure catalytic amounts are used and try a slightly lower temperature. 2. Lower the reaction temperature. Ensure the reaction is not run for an excessive amount of time after completion. |
| Difficult Purification | Product has similar polarity to a starting material or byproduct. | Optimize the eluent system for column chromatography using TLC. Consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization or preparative HPLC if necessary. |
Conclusion
The ligand-assisted Ullmann coupling is a highly effective method for the functionalization of 2'-Bromospiro[fluorene-9,9'-xanthene], enabling the synthesis of a diverse range of derivatives for advanced applications. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of ligand, base, and temperature, researchers can overcome the challenges posed by this sterically hindered substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of novel SFX-based materials, paving the way for innovations in organic electronics and beyond.
References
- ResearchGate. (n.d.). Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices | Request PDF.
-
Wikipedia. (2023, December 2). Ullmann condensation. In Wikipedia. [Link]
-
OperaChem. (2023, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
- Luo, X., et al. (2024, January 22). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications | Request PDF.
-
Villalobos-García, D. S., et al. (2023). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 28(8), 3568. [Link]
-
Toma, V. A., & Vlase, T. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. International Journal of Molecular Sciences, 23(19), 11888. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene]: High-Purity OLED Intermediate Manufacturer and Supplier. [Link]
-
OperaChem. (2023, April 1). Ullmann coupling-An overview. [Link]
-
Wikipedia. (2023, October 28). Ullmann reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 28(1), 1. [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (2019). Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor. Materials Chemistry Frontiers, 3, 2121-2126. [Link]
- ResearchGate. (n.d.). The Mechanism of the Modified Ullmann Reaction.
-
RSC Publishing. (n.d.). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. [Link]
- ResearchGate. (n.d.). One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena.
-
PubMed. (2000). Synthesis of new two-photon absorbing fluorene derivatives via Cu-mediated Ullmann condensations. Organic Letters, 2(15), 2283–2286. [Link]
- ResearchGate. (n.d.). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene].
-
Acta Phys. -Chim. Sin. (2016). One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena. Acta Phys. -Chim. Sin., 32(5), 1139-1148. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (2021). An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs. Journal of Materials Chemistry C, 9, 1334-1341. [Link]
-
RSC Publishing. (n.d.). Spiro[fluorene-9,9′-xanthene]-based universal hosts for understanding structure–property relationships in RGB and white PhOLEDs. [Link]
- ResearchGate. (n.d.). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings | Request PDF.
-
NIE Digital Repository. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromospiro[fluorene-9,9'-thioxanthene] | Benchchem [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 2'-Bromospiro[fluorene-9,9'-xanthene]
Topic: improving synthesis yield of 2'-Bromospiro[fluorene-9,9'-xanthene] Content type: Technical Support Center (Q&A, Troubleshooting, Protocols)
Case ID: SFX-BR-OPT-001 Subject: Yield Improvement & Selectivity Control for 2'-Bromo-SFX Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Executive Summary & Molecule Profile
Target Molecule: 2'-Bromospiro[fluorene-9,9'-xanthene] (2'-Br-SFX) Core Application: Primary intermediate for OLED host materials and Hole Transport Materials (HTMs). The bromine handle on the xanthene ring allows for further functionalization via Suzuki or Buchwald-Hartwig couplings.
Critical Synthesis Challenge: The synthesis of 2'-Br-SFX typically involves the electrophilic bromination of the parent Spiro[fluorene-9,9'-xanthene] (SFX) core. The primary technical hurdles are:
-
Regioselectivity: Preventing the formation of the 2',7'-dibromo byproduct.
-
Core Yield: Ensuring high conversion of 9-fluorenone to the SFX core prior to bromination.
-
Purification: Efficiently separating the mono-bromo species from unreacted starting material and di-bromo impurities without column chromatography.
Core Synthesis Workflow (Visual Guide)
The following diagram outlines the optimized "Gold Standard" pathway, utilizing Methanesulfonic Acid (MsOH) for the core synthesis and controlled NBS bromination for the final step.
Caption: Optimized two-step synthesis pathway. Step 1 relies on thermodynamic control to maximize SFX core yield.[1][2][3] Step 2 utilizes kinetic control (low temp) to maximize mono-bromination selectivity.
Troubleshooting Guide (Q&A Format)
Category A: SFX Core Synthesis (Pre-Bromination)
Q1: My yield for the SFX core is stuck at ~40%, and I see a lot of polar byproducts. What is happening? Diagnosis: You are likely stopping the reaction too early or using a weak acid catalyst. The reaction proceeds via a kinetic intermediate, 9,9-bis(4-hydroxyphenyl)fluorene (FDPO), which requires time and strong acid to cyclize into the spiro-ether (SFX). Solution:
-
Switch Catalyst: Use Methanesulfonic acid (MsOH) instead of HCl/ZnCl2. MsOH acts as both solvent and catalyst, driving the equilibrium.
-
Extend Time: Increase reaction time to 24 hours . Short times (<6h) favor the open FDPO form.
-
Temperature: Ensure the reaction is maintained at 100–140°C to overcome the activation energy for the cyclization step [1].
Q2: The reaction mixture solidifies, making stirring impossible. How do I handle this? Diagnosis: The intermediate FDPO or the product SFX crystallizes out, halting mass transfer. Solution:
-
Add Co-solvent: Use a mixture of MsOH and Phenol (excess phenol acts as solvent).
-
Mechanical Stirring: For scales >50g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.
-
Temperature Ramp: Start at 60°C to dissolve fluorenone, then ramp to 100°C+ only after the mixture is homogenous.
Category B: Bromination & Selectivity
Q3: I am getting a 50:50 mixture of 2'-Bromo and 2',7'-Dibromo product. How do I favor the mono-bromo species? Diagnosis: The xanthene ring is highly activated. Once the first bromine is added, the ring is slightly deactivated but still reactive enough to accept a second bromine if local concentration of brominating agent is high or temperature is uncontrolled. Solution:
-
Reagent: Use N-Bromosuccinimide (NBS) instead of elemental Bromine (Br2). NBS releases Br+ slowly.
-
Temperature Control: Conduct the reaction at -10°C to 0°C . Do not run at room temperature.
-
Solvent System: Use a 1:1 mixture of DCM (Dichloromethane) and DMF . DMF modulates the reactivity of NBS.
-
Slow Addition: Add NBS dropwise as a solution over 1-2 hours [2].
Q4: Can I synthesize 2'-Br-SFX directly from 9-fluorenone and 4-bromophenol? Technical Insight: While theoretically possible, this route is not recommended for the mono-bromo target.
-
Reason: Condensation requires two equivalents of phenol. If you use 4-bromophenol, you will predominantly form 2',7'-dibromo-SFX .
-
Exception: If you specifically need the dibromo derivative, this is the best route. For mono-bromo, post-functionalization of the SFX core is the industry standard for yield and purity.
Category C: Purification[4][5]
Q5: Column chromatography is difficult due to poor solubility. How can I purify via recrystallization? Protocol:
-
Crude Workup: Quench NBS reaction with aqueous Sodium Thiosulfate to remove active bromine. Extract with DCM.
-
Solvent Switch: Concentrate the organic layer and swap solvent to Toluene or Ethanol .
-
Recrystallization:
-
2'-Br-SFX crystallizes well from Ethanol/CHCl3 (3:1) .
-
The di-bromo byproduct is much less soluble and often precipitates first. Filter the hot solution if a precipitate forms immediately (likely di-bromo), then cool the filtrate to obtain the mono-bromo target.
-
Optimized Experimental Protocol
Step 1: High-Yield Synthesis of SFX Core
Reference Standard: Adapted from unexpected one-pot method [1].
-
Reagents: 9-Fluorenone (1.0 eq), Phenol (4.0 eq), Methanesulfonic acid (MsOH, 10-15 mL per gram of fluorenone).
-
Procedure:
-
Combine Fluorenone and Phenol in a round-bottom flask.
-
Add MsOH slowly. The mixture will turn dark.
-
Heat to 100°C for 24 hours . (Monitor via TLC: Fluorenone Rf ~0.6, SFX Rf ~0.8 in Hexane/DCM).
-
Quench: Pour the hot mixture into ice water. A white precipitate forms.
-
Purification: Filter the solid.[4] Wash with hot water (to remove excess phenol) and then cold methanol.
-
Yield Target: >85% White Solid.
-
Step 2: Selective Mono-Bromination (The "Gold Standard")
Reference Standard: Regioselective bromination at C-2' [2].
-
Reagents: SFX Core (1.0 eq), NBS (1.05 eq), DMF/DCM (1:1 ratio).
-
Procedure:
-
Dissolve SFX in DMF/DCM and cool to 0°C in an ice bath.
-
Dissolve NBS in a minimal amount of DMF.
-
Critical Step: Add the NBS solution dropwise over 60 minutes.
-
Stir at 0°C for another 4 hours.
-
Quench: Add 10% Na2S2O3 (aq).
-
Workup: Extract with DCM, wash with brine, dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Chloroform.
-
Yield Target: 65-75% (Mono-bromo), <5% (Di-bromo).
-
Comparative Data: Solvent & Catalyst Effects
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield/Purity |
| Acid Catalyst | HCl / ZnCl2 | MsOH (Methanesulfonic Acid) | Yield: +40% increase. MsOH drives thermodynamic cyclization. |
| Bromination Temp | 25°C (Room Temp) | 0°C | Selectivity: 0°C reduces di-bromo impurity by ~15%. |
| Brominating Agent | Br2 (Elemental) | NBS | Control: NBS allows stoichiometric precision; Br2 is too aggressive. |
| Reaction Time (Step 1) | 6 Hours | 24 Hours | Conversion: 6h yields FDPO intermediate; 24h yields SFX core.[1] |
References
-
Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials Source: Organic Letters (ACS Publications) URL:[Link] Relevance: Establishes the thermodynamic control mechanism (MsOH, 24h) required to maximize the yield of the SFX core.
-
Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene] Source: ResearchGate / Journal of Chemical Research URL:[Link] Relevance: Confirms the regioselectivity of bromination at the 2' and 7' positions and provides characterization data for the mono-bromo derivative.
-
Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics Source: ACS Omega / Accounts of Chemical Research URL:[Link] Relevance: Discusses the purification and properties of SFX derivatives in optoelectronic applications.
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE. Brominated aromatic compounds can be toxic and environmentally persistent.
Sources
Technical Support Center: Enhancing the Solubility of 2'-Bromospiro[fluorene-9,9'-xanthene]
Welcome to the technical support center for 2'-Bromospiro[fluorene-9,9'-xanthene]. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its dissolution in various solvents. Our aim is to provide you with the expertise and practical insights needed to ensure the successful integration of this compound into your experimental workflows.
Introduction to 2'-Bromospiro[fluorene-9,9'-xanthene]
2'-Bromospiro[fluorene-9,9'-xanthene] is a unique spiro compound with significant potential in the fields of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and as a fluorescent probe in biological imaging.[1] Its rigid, three-dimensional structure, arising from the spiro linkage between the fluorene and xanthene moieties, imparts high thermal stability and can, in many cases, enhance solubility by preventing close molecular packing and aggregation.[2][3] However, its large, hydrophobic, and crystalline nature can still present solubility challenges in common organic solvents. This guide will walk you through a systematic approach to enhancing its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2'-Bromospiro[fluorene-9,9'-xanthene]?
Based on the structural motifs of fluorene and xanthene, 2'-Bromospiro[fluorene-9,9'-xanthene] is expected to be a nonpolar compound. Fluorene is known to be soluble in non-polar organic solvents such as toluene, dichloromethane, chloroform, benzene, and carbon tetrachloride, while being insoluble in polar solvents like water. Similarly, xanthene is soluble in common organic solvents. The presence of the bromo-substituent can slightly increase the molecule's polarity and its susceptibility to intermolecular interactions, which may influence its solubility profile.
Q2: I am having difficulty dissolving 2'-Bromospiro[fluorene-9,9'-xanthene] in a common solvent at room temperature. What should be my first troubleshooting step?
The first and most straightforward approach is to apply heat. The solubility of most organic solids in organic solvents increases with temperature.[4] This is because the additional thermal energy helps to overcome the lattice energy of the crystalline solid and promotes the mixing of the solute and solvent molecules.
Troubleshooting Protocol: Temperature Variation
-
Initial Assessment: Attempt to dissolve a small, known amount of the compound in your chosen solvent at room temperature. Observe for any signs of dissolution.
-
Gradual Heating: If solubility is limited, begin to gently heat the mixture while stirring. Use a water bath or an oil bath for controlled heating.
-
Temperature Increments: Increase the temperature in increments of 10°C, allowing time for equilibration at each step.
-
Monitor for Dissolution: Observe the solution for clarity. The complete disappearance of solid particles indicates full dissolution.
-
Caution: Be mindful of the solvent's boiling point to prevent evaporation and potential hazards. Also, be aware that some compounds can degrade at elevated temperatures, although 2'-Bromospiro[fluorene-9,9'-xanthene] is known for its good thermal stability.[3]
Q3: Heating the solution did not result in complete dissolution. What is the next logical step?
If temperature elevation is insufficient, the use of a co-solvent system is a powerful technique to enhance solubility. Co-solvency involves adding a second, miscible solvent to the primary solvent to alter its polarity and solvating power.[5] For a nonpolar compound like 2'-Bromospiro[fluorene-9,9'-xanthene], a mixture of a good solvent with a miscible co-solvent can disrupt crystal packing and improve solvation.
Troubleshooting Protocol: Co-solvency
-
Solvent Selection: Start with a solvent in which the compound shows partial solubility. Common choices for similar compounds include chlorinated solvents (dichloromethane, chloroform) and aromatic solvents (toluene, xylene).
-
Co-solvent Addition: Gradually add a miscible co-solvent with a different polarity. For instance, if you are using toluene (nonpolar), you could add a small amount of a more polar solvent like tetrahydrofuran (THF) or a less polar one like hexane.
-
Observe and Agitate: After each addition of the co-solvent, stir the mixture vigorously and observe for any changes in solubility.
-
Systematic Screening: It is often beneficial to prepare a small array of solvent/co-solvent mixtures in different ratios to identify the optimal composition for dissolution.
| Primary Solvent | Potential Co-Solvent | Rationale |
| Toluene | Dichloromethane | Increases polarity slightly, can disrupt pi-stacking. |
| Chloroform | Tetrahydrofuran (THF) | Introduces a more polar component to interact with any polarizable parts of the molecule. |
| Dichloromethane | Hexane | Decreases the overall polarity, which might be favorable depending on the compound's nature. |
Q4: I am still facing solubility issues, and I am concerned about using high temperatures or complex solvent mixtures. Are there other techniques I can try?
Yes, for particularly challenging cases, you can explore more advanced techniques such as the use of solubilizing agents or the formation of co-crystals.
-
Surfactants: While more common in aqueous systems, certain surfactants can also be effective in organic solvents to help disperse and solubilize nonpolar compounds by forming reverse micelles.[5]
-
Co-crystal Formation: This technique involves co-crystallizing the target molecule with a "co-former" to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[6] This is a more involved process that requires screening for suitable co-formers.
Experimental Protocol: Co-crystal Screening via Solvent Evaporation
-
Selection of Co-formers: Choose a range of pharmaceutically or materially acceptable co-formers. These are typically small, rigid molecules capable of forming non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the target compound.
-
Stoichiometric Mixtures: Prepare solutions of 2'-Bromospiro[fluorene-9,9'-xanthene] and each co-former in a suitable solvent, typically in a 1:1 or 1:2 molar ratio.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the vials with a perforated film.
-
Crystal Characterization: Examine the resulting solids under a microscope for new crystal habits. Promising candidates should be further analyzed using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound "oils out" upon heating. | The compound may be melting before it fully dissolves, or the solvent is not suitable at higher temperatures. | Try a different solvent with a higher boiling point. Alternatively, use a co-solvent system at a lower temperature. |
| Solution is hazy or shows Tyndall effect. | The compound may be forming fine colloidal aggregates rather than a true solution. | Sonicate the solution to break up aggregates. Consider adding a small amount of a surfactant or a different co-solvent. |
| Precipitation occurs upon cooling. | The solution was supersaturated at the higher temperature. | If the application allows, use the solution while it is still warm. Otherwise, a different solvent system with higher room temperature solubility is needed. |
| Inconsistent solubility between batches. | Purity of the compound or solvent may vary. | Ensure high-purity, anhydrous solvents are used. Characterize the purity of each batch of the compound. |
Conclusion
Enhancing the solubility of 2'-Bromospiro[fluorene-9,9'-xanthene] often requires a systematic and logical approach. By starting with simple techniques like temperature variation and progressing to more advanced methods such as co-solvency and co-crystal formation, researchers can overcome dissolution challenges and successfully incorporate this promising material into their applications. This guide provides a starting point for troubleshooting, and further optimization may be necessary based on the specific experimental requirements.
References
-
Abraham, M. H., et al. (n.d.). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Azarmi, S., et al. (n.d.). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Chen, Y., et al. (n.d.). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications. Retrieved January 30, 2026, from [Link]
-
Babu, P. R. S., & Rao, A. S. (n.d.). Solubility Enhancement of Etoricoxib by Cosolvency Approach. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Xie, L.-H., et al. (n.d.). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Various Authors. (n.d.). Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[fluorene-9,9'-xanthene]. PubChem. Retrieved January 30, 2026, from [Link]
-
Various Authors. (n.d.). Enhancing OLED electroluminescence by surface modification and work function adjustment of anode through NiO:Co coating. ResearchGate. Retrieved January 30, 2026, from [Link]
-
ACD/Labs. (n.d.). Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). Retrieved January 30, 2026, from [Link]
-
FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved January 30, 2026, from [Link]
-
Kahan, R. J., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
-
J&K Scientific. (n.d.). 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene]. Retrieved January 30, 2026, from [Link]
-
NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved January 30, 2026, from [Link]
-
Lee, J., et al. (n.d.). Spin Coating and Characterization of Thin High-Density Polyethylene Films. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2021). On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs). Chemosphere. Retrieved January 30, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved January 30, 2026, from [Link]
-
Xie, L.-H., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters. Retrieved January 30, 2026, from [Link]
-
de M. et al. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromospiro[9H-fluorene-9,9'-[9H]xanthene]: High-Purity OLED Intermediate Manufacturer and Supplier. Retrieved January 30, 2026, from [Link]
-
Al-kassas, R., & Al-kassas, A. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved January 30, 2026, from [Link]
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Various Authors. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 30, 2026, from [Link]
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Various Authors. (n.d.). Creating of CO- Crystal. Retrieved January 30, 2026, from [Link]
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Liu, Y., et al. (n.d.). Fluorene-terminated hole transporting materials with a spiro[fluorene-9,9′-xanthene] core for perovskite solar cells. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
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Procell. (n.d.). Troubleshooting Cell Aggregation in Culture. Retrieved January 30, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Dissolution Testing for Generic Drugs: An FDA Perspective. National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Tanaka, K., et al. (n.d.). Controlling the Morphology of Spin coated Polymer Blend Films. White Rose eTheses Online. Retrieved January 30, 2026, from [Link]
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Al-Ahmadi, A. A. (n.d.). Synthesis, formulation and printing of nanoparticle-containing inks for electronics applications. UEA Digital Repository. Retrieved January 30, 2026, from [Link]
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Gomes, M. F. C., & Padua, A. A. H. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. ResearchGate. Retrieved January 30, 2026, from [Link]
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Al-Mhyawi, S. (2017). Determination of Volatile Organic Compounds by a Novel Polymer Spin-Coated Thin Film and Surface Plasmon Resonance. Retrieved January 30, 2026, from [Link]
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Various Authors. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Retrieved January 30, 2026, from [Link]
-
Chadha, R., & Saini, A. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. Retrieved January 30, 2026, from [Link]
-
Chemistry with Caroline. (2021, September 28). How to Name Spiro Compounds in Organic Chemistry [Video]. YouTube. Retrieved January 30, 2026, from [Link]
-
South African Health Products Regulatory Authority. (n.d.). DISSOLUTION TESTING. Retrieved January 30, 2026, from [Link]
-
Various Authors. (2024). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. International Journal of Molecular Sciences. Retrieved January 30, 2026, from [Link]
-
Liu, F., et al. (2009). Synthesis of Dendritic Oligo-Spiro(fluorene-9,9'-xanthene) Derivatives with Carbazole and Fluorene Pendants and their Thermal, Optical, and Electroluminescent Properties. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Various Authors. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Technobis. (2019, December 5). Constructing and Using Cocrystal Phase Diagrams in the Context of Dissolution Studies [Video]. YouTube. Retrieved January 30, 2026, from [Link]
-
Singh, S. P., et al. (n.d.). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Various Authors. (n.d.). What is the best solvent for Zn2SnO4 for spin coating?. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved January 30, 2026, from [Link]
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overcoming poor film morphology in spin coating
Current Status: ONLINE Operator: Senior Application Scientist (Ph.D., Surface Chemistry) Ticket ID: MORPH-OPT-2024
Welcome to the Advanced Lithography & Coating Support Hub.
You are likely here because your film morphology is compromising your data. Whether you are fabricating organic photovoltaics, microfluidic devices, or controlled-release drug delivery systems, the physics governing spin coating remain absolute.
This guide is not a list of generic tips; it is a causal analysis of fluid dynamics and thermodynamics designed to troubleshoot your specific failure modes.
Module 1: The "Comet" & Particle Crisis
Symptom: You observe distinct streaks radiating from a central point, often with a visible particle at the "head" of the comet.
Q: Why are these appearing despite my cleanroom environment? A: Comets are strictly a fluid dynamics failure caused by an obstacle. When the centrifugal force pushes the fluid outward, a particle acts as a breakwater. The fluid flows around it, creating a wake (the tail) where the film thickness changes drastically.
Troubleshooting Protocol:
-
The "1/10th Rule" Violation: Your filter pore size must be
of your target film thickness. If you are casting a 500 nm film, a 0.45 m (450 nm) filter is useless. You need a 0.02 m or 0.1 m PTFE filter. -
Dispense Shock: Are you dispensing dynamically (while spinning)? If you dispense at high speed (>500 RPM), the fluid impact can shatter, creating micro-bubbles that act like particles.
-
Correction: Switch to Static Dispense (0 RPM) or Low-Speed Dynamic (20–50 RPM) before ramping.
-
-
Syringe Hysteresis: Using a 10 mL syringe for a 100
L dispense? The rubber plunger can shed particles if moved jerkily. Use all-plastic syringes or high-precision pipettes.
Module 2: Striations (Radial Lines)
Symptom: Periodic, spoke-like thickness variations radiating from the center. The film looks like a bicycle wheel or orange peel.
Q: Is this a vibration issue? A: Rarely. This is almost always the Marangoni Effect . As solvent evaporates, the surface layer cools and increases in surface tension. Fluid flows from low tension (bulk) to high tension (surface), creating convection cells. If evaporation is too fast, these cells "freeze" into the film as striations.
The Fix: Vapor Pressure Modulation You must decouple the flow time from the drying time.
Caption: Logic flow for diagnosing and treating radial striations based on solvent volatility.
Advanced Protocol: The Binary Solvent System If you are using a volatile solvent (e.g., Chloroform, THF) and getting striations:
-
Add 5–10% volume of a higher boiling point solvent (e.g., Chlorobenzene or Xylene).
-
Mechanism: The volatile component evaporates first, setting the film. The high-BP component remains longer, keeping the film "wet" enough to allow surface tension to level out the ridges before it solidifies completely [1].
Module 3: Pinholes & Dewetting
Symptom: Small circular voids where the substrate is exposed.
Q: My solution is filtered, so why do I have holes? A: This is a Surface Energy Mismatch . Your substrate has a lower surface energy than your solution, causing the liquid to bead up rather than wet the surface.
Quantitative Diagnosis:
Compare the Contact Angle (
| Observation | Contact Angle ( | Diagnosis | Corrective Action |
| Complete Wetting | Ideal | None. | |
| Partial Wetting | Risk of Pinholes | Increase spin speed (force wetting). | |
| Dewetting | Film Failure | Surface Activation required. |
Protocol: HMDS Priming (The Gold Standard) For silicon/glass substrates, moisture creates surface hydroxyl (-OH) groups that are hydrophilic. If coating a hydrophobic polymer, you must cap these groups.
-
Clean: Piranha etch or Oxygen Plasma (3 min).
-
Dehydrate: Bake substrate at 150°C for 10 min to remove physisorbed water.
-
Prime: Spin coat Hexamethyldisilazane (HMDS) or place in a vapor chamber. HMDS reacts with surface -OH to form non-polar methyl groups, raising the contact angle for water but lowering it for organic solvents, ensuring adhesion [2].
Module 4: Edge Beads
Symptom: A thick ridge of material at the very edge of the substrate (often 2–5x thicker than the center).
Q: Can I just ignore the edges? A: Not if you are doing contact lithography or stacking layers. The bead acts as a spacer, preventing mask contact or causing uneven drying in subsequent layers.
The Fix: Dynamic Edge Bead Removal (EBR) Do not scrape it. Use fluid dynamics.
-
Spin: Maintain substrate rotation at 500–800 RPM.
-
Dispense: Direct a fine stream of the pure solvent (not the solution) onto the edge of the wafer (approx. 1–2 mm from the rim).
-
Physics: The solvent dissolves the bead, and centrifugal force flings the diluted material off the edge.
-
Backside Rinse: Simultaneously spray solvent on the underside of the wafer to prevent wrap-around contamination [3].
Module 5: Phase Separation (Drug Delivery & Blends)
Context: You are spinning a Polymer/Drug blend (e.g., PLGA/Paclitaxel) or a Polymer/Polymer blend (e.g., PS/PMMA). Symptom: The film is cloudy, rough, or the drug release rate is inconsistent.
Q: Why is my morphology changing between batches? A: You are drifting on the Phase Diagram . The morphology (vertical stratification vs. lateral domains) is dictated by the competition between solvent evaporation rate and phase separation kinetics [4].[1]
Caption: Impact of evaporation kinetics on drug distribution and release profiles.
The "Quench" Protocol for Drug Delivery:
-
Goal: If you need the drug evenly dispersed (amorphous solid dispersion) without large crystals.
-
Action: Use a high vapor pressure solvent (e.g., Dichloromethane) and high acceleration (>2000 RPM/s).
-
Why: This "freezes" the matrix before the drug and polymer can segregate into large domains.
-
Warning: If the film is too rough (lateral domains), the drug may bloom to the surface, causing an initial "burst release" rather than zero-order kinetics [5].
References
-
Cost Effective Equipment. "Edge Bead Removal and Backside Rinse Demystified." Cost Effective Equipment Technical Blog, 2023. [Link]
-
Heriot, S. Y., & Jones, R. A. L. "Interfacial Instability in Spin Coating of Polymer Blends." Nature Materials, 2005. [Link]
-
ResearchGate. "Effects of solvent vapor pressure and spin-coating speed on morphology of thin polymer blend films." SPIE Proceedings, 2008.[2] [Link]
Sources
Technical Support Center: Optimizing Annealing Conditions for Spiro Material Films
Welcome to the technical support center for spiro-based Hole Transport Materials (HTMs). This guide is designed for researchers and scientists working on the fabrication of high-performance optoelectronic devices, such as perovskite solar cells. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental processes effectively. This resource is structured to address the most common challenges and questions encountered in the lab when perfecting spiro material films, with a primary focus on the widely-used 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)9,9′-spirobifluorene (spiro-OMeTAD).
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purpose and general parameters of annealing spiro-OMeTAD films.
Q1: Why is thermal annealing of spiro-OMeTAD films necessary?
Thermal annealing is a critical post-deposition step that serves multiple purposes. Primarily, it enhances the hole mobility and conductivity of the spiro-OMeTAD layer.[1] This is achieved by promoting the crystallization and oxidation of the material, which are essential for efficient charge transport.[1] Annealing also helps to evaporate residual solvents from the spin-coating process and can improve the morphological uniformity of the film, ensuring better contact with the adjacent perovskite and electrode layers.[2][3]
Q2: What is the role of additives like LiTFSI and tBP during annealing?
Additives are crucial for the performance of spiro-OMeTAD, and their behavior during annealing is a key factor in device optimization.
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): This is a p-dopant. During annealing, in the presence of oxygen, LiTFSI facilitates the oxidation of spiro-OMeTAD into its radical cation form (spiro-OMeTAD⁺).[4] This process increases the concentration of free charge carriers (holes), thereby boosting the film's conductivity.[2][4] However, LiTFSI is hygroscopic, meaning it attracts water, which can accelerate the degradation of the underlying perovskite layer, especially at elevated temperatures.[5][6]
-
4-tert-butylpyridine (tBP): tBP is a liquid additive with a high boiling point (197 °C).[3][5] It is primarily used to improve the film's morphology by preventing the aggregation of LiTFSI and promoting a more uniform, pinhole-free layer.[2][3][5] During annealing, some tBP can evaporate.[3][5] While this can be beneficial for removing excess additive, excessive evaporation, particularly at higher temperatures (e.g., >85°C), can lead to film crystallization and the formation of voids, which is detrimental to device performance and stability.[5][7]
Q3: What is a typical starting point for annealing temperature and duration?
A common temperature range for annealing spiro-OMeTAD films is between 70°C and 100°C .[7][8] A widely used starting point is annealing at 85°C , which is often considered a standard for thermal stress testing.[1] The duration can range from a few minutes to over an hour. For instance, annealing a perovskite film at 100°C for 10 minutes is a common procedure before spiro-OMeTAD deposition.[8][9] The optimal conditions are highly dependent on the specific formulation of the spiro-OMeTAD solution (i.e., concentrations of dopants and additives), the underlying substrate, and the desired film properties.
Q4: How does the annealing atmosphere impact the film properties?
The annealing atmosphere plays a critical role, primarily by controlling the oxidation of the spiro-OMeTAD.
-
Ambient Air: Annealing in air provides the oxygen necessary for the LiTFSI-driven oxidation of spiro-OMeTAD. However, the humidity in ambient air can be a significant issue due to the hygroscopic nature of LiTFSI, potentially leading to perovskite degradation.[5][6]
-
Controlled Atmosphere (e.g., Dry Air, O₂, N₂): Using a controlled atmosphere like a glovebox filled with nitrogen or dry air allows for precise control over the oxidation process while minimizing moisture-related degradation. Annealing in an inert atmosphere like nitrogen can prevent oxidation, which is useful for studying intrinsic material properties, but for functional devices, a source of oxygen is typically required.[10][11] Some advanced techniques use pre-oxidized spiro species like spiro(TFSI)₂ to achieve high conductivity without the need for oxygen during annealing.[12]
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving specific problems encountered during the optimization of spiro-OMeTAD films.
Issue 1: Poor Film Morphology (Pinholes, Voids, or Crystallization)
-
Symptoms: Low open-circuit voltage (V_oc) and fill factor (FF) in the final device. Visible defects in SEM or optical microscopy images.[13]
-
Root Causes & Solutions:
-
Cause: Excessive evaporation of tBP during high-temperature annealing. The simultaneous presence of tBP and a gold (Au) capping layer has been identified as a key driver for detrimental large-domain crystallization.[7][14] The Au layer can trap tBP, promoting crystallization at the interface.
-
Solution A (Optimize Annealing): Reduce the annealing temperature and increase the duration. For example, try annealing at 70°C for 30-60 minutes instead of 100°C for 10 minutes.
-
Solution B (Pre-heating Strategy): A facile method to improve stability is to pre-heat the spiro-OMeTAD film at a moderate temperature (e.g., 85°C) for an extended period before depositing the metal electrode.[7] This removes some of the residual tBP, stabilizing the amorphous phase of the film.[7]
-
Solution C (Interlayer): Introducing a thin interlayer, such as MoOₓ, between the spiro-OMeTAD and the Au electrode can help stabilize the morphology and improve thermal stability.[7]
-
-
Cause: Poor wetting of the spiro-OMeTAD solution on the perovskite surface. This can be exacerbated by the polarity of the solvent and the surface energy of the perovskite layer.
-
Issue 2: Low Film Conductivity and Poor Hole Extraction
-
Symptoms: Low short-circuit current density (J_sc) and fill factor (FF). High series resistance in the device.
-
Root Causes & Solutions:
-
Cause: Incomplete oxidation of spiro-OMeTAD. The neutral spiro-OMeTAD molecule has very low conductivity.[2] Oxidation is required to generate charge carriers.
-
Solution A (Optimize Oxidation Time): If annealing in air, ensure sufficient time for oxygen to diffuse into the film and react. This is often why films are left overnight in a desiccator or dry air environment.[7][9]
-
Solution B (Alternative Oxidation): For faster and more controlled oxidation, UV-ozone treatment can be employed, reducing the oxidation time to seconds.[4]
-
Solution C (Use Stronger Oxidants): Co-doping with Co(III) complexes like Co(III)TFSI can induce instant oxidation, removing the need for a lengthy air exposure step.[9] Alternatively, using pre-oxidized spiro(TFSI)₂ eliminates the need for both oxygen and LiTFSI during processing.[12]
-
-
Cause: Thermal degradation or reduction of the oxidized spiro-OMeTAD⁺ species. At elevated temperatures (e.g., >85-100°C), the oxidized spiro-OMeTAD can become chemically unstable and revert to its neutral state, reducing conductivity.[7] Ion migration from the perovskite layer can also contribute to this reduction under thermal stress.[15]
-
Solution: Avoid excessively high annealing temperatures. The optimal temperature is a trade-off between promoting oxidation and preventing thermal degradation. Characterize the film's conductivity after annealing at different temperatures to find the sweet spot. A range of 70-90°C is generally safer for stability.[16]
-
-
Issue 3: Poor Long-Term Thermal Stability of the Final Device
-
Symptoms: Significant drop in power conversion efficiency (PCE) after storing the device at elevated temperatures (e.g., 85°C).
-
Root Causes & Solutions:
-
Cause: Morphological instability of the spiro-OMeTAD film, leading to crystallization over time at operational temperatures.[7][17] As discussed in Issue 1, this is often linked to additives like tBP.
-
Cause: Degradation at the perovskite/spiro-OMeTAD interface. High temperatures can accelerate ion migration (e.g., iodide ions) from the perovskite into the spiro layer.[8] This can alter the electronic properties at the interface, creating an energy barrier for hole extraction and increasing recombination.[8][19]
-
Solution A: Optimize the perovskite composition itself for better intrinsic thermal stability. For example, perovskite compositions containing cesium (Cs) have shown improved resistance to degradation compared to those with only methylammonium (MA).[15]
-
Solution B: Introduce a barrier layer between the perovskite and the HTL to suppress ion migration.
-
-
Cause: Diffusion of the metal electrode (e.g., Au) through the spiro-OMeTAD layer at elevated temperatures, which can shunt the device.[5]
-
Solution: Ensure the spiro-OMeTAD layer is sufficiently thick and uniform to prevent direct contact between the perovskite and the electrode.[5] Using diffusion barrier layers can also mitigate this issue.
-
-
Data & Protocols
Table 1: Summary of Annealing Parameters and Their Impact
| Parameter | Typical Range | Primary Effect | Secondary/Negative Effects |
| Temperature | 70 - 120 °C | Enhances oxidation rate, solvent evaporation, and film crystallinity.[1] | >100°C can cause tBP evaporation, film crystallization, and thermal degradation of spiro-OMeTAD⁺.[5][7] |
| Time | 5 - 60 min | Allows for completion of oxidation and solvent removal. | Longer times at high temps increase risk of degradation. |
| Atmosphere | Ambient Air, N₂, Dry Air, O₂ | Controls the availability of oxygen for the oxidation process.[4] | Ambient air introduces moisture, which can degrade the perovskite layer via hygroscopic LiTFSI.[5] |
| Additives | LiTFSI, tBP | LiTFSI enables oxidation; tBP improves film morphology.[2][4] | LiTFSI is hygroscopic; tBP can lower thermal stability and promote crystallization.[5][7] |
Experimental Protocol: Systematic Optimization of Annealing Temperature
This protocol outlines a workflow for determining the optimal annealing temperature for your specific spiro-OMeTAD formulation.
-
Substrate Preparation: Prepare a set of identical substrates with your optimized perovskite layer.
-
HTL Deposition: Spin-coat the spiro-OMeTAD solution onto all substrates under identical conditions.
-
Grouping: Divide the substrates into at least four groups (e.g., n=3 per group).
-
Group 1: Control (No anneal or room temperature drying).
-
Group 2: Anneal at 70°C.
-
Group 3: Anneal at 85°C.
-
Group 4: Anneal at 100°C.
-
-
Annealing: Place each group on a calibrated hotplate in a controlled environment (e.g., glovebox with controlled O₂/H₂O levels) for a fixed time (e.g., 20 minutes).
-
Characterization (Film Properties):
-
Use a subset of samples from each group to characterize the film itself.
-
Morphology: Analyze with SEM and AFM to check for pinholes, grain size, and roughness.
-
Optical Properties: Use UV-Vis spectroscopy to check for the characteristic absorption peak of oxidized spiro-OMeTAD⁺ around 500-520 nm. The intensity of this peak correlates with the degree of oxidation.
-
Conductivity: Fabricate simple structures (e.g., on glass/ITO) to measure lateral conductivity using a four-point probe or similar method.
-
-
Device Fabrication & Testing:
-
On the remaining samples, complete device fabrication by depositing the top metal electrode.
-
Measure the current-voltage (J-V) characteristics of all devices under simulated sunlight to extract PCE, V_oc, J_sc, and FF.
-
-
Analysis: Correlate the device performance metrics with the film characterization data to identify the annealing temperature that provides the best balance of conductivity, morphology, and device efficiency.
Visualized Workflows and Logic
Diagram 1: Annealing Optimization Workflow
This diagram illustrates the step-by-step process described in the experimental protocol.
Caption: Workflow for optimizing spiro-OMeTAD annealing temperature.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common device failures related to spiro-OMeTAD annealing.
Caption: Decision tree for troubleshooting low-PCE devices.
References
- Current time inform
- Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste.
- Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD.
- Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt.
- Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions.
- Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature.
- Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. UCL Discovery.
- Impact of annealing on spiro-OMeTAD and corresponding solid-state dye sensitized solar cells.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science (RSC Publishing).
- Spiro-OMeTAD with a 1,4-Benzenedithiol Additive to Promote High-Performance Perovskite Solar Cells.
- Additive engineering on spiro-OMeTAD hole transport material for CsPbI3 all-inorganic perovskite solar cells with improved performance and stability.
- The characterization of spiro-OMeTAD films prepared
- Effects of Overnight Oxidation on Perovskite Solar Cells with Co(III)TFSI Co-Doped Spiro-OMeTAD. MDPI.
- Enhancing the Hole-Conductivity of Spiro-OMeTAD without Oxygen or Lithium Salts by Using Spiro(TFSI)2 in Perovskite and Dye-Sensitized Solar Cells. Stanford University.
- Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells.
- Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed.
- Fabrication techniques and morphological analysis of perovskite absorber layer for high. Renewable and Sustainable Energy Reviews.
- Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells.
- Why Spiro-OMeTAD is not used as a Hole transport layer in the Inverted (p-i-n) structure solar cell underneath the Perovskite layer?
- Optimization of spiro–OMeTAD as the buffer layer for CH3NH3PbI3 perovskite solar cells using SCAPS.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. chemborun.com.
- UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer. PMC - NIH.
- Investigation of Annealing Temperature Effect of Tin Oxide on the Efficiency of Planar Structure Perovskite Solar Cells. MDPI.
- Air-Exposure-Induced Gas-Molecule Incorporation into Spiro-MeOTAD Films.
- Protective atmosphere process for annealing and or spheroidizing ferrous metals.
-
Annealing Effects on ZrO2 Thin Films: Characterization and Gas Sensing Applications. Beilstein Archives. [Link]
- An approach to optimize pre-annealing aging and anneal conditions to improve photovoltaic performance of perovskite solar cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 4. UV ozone treatment for oxidization of spiro-OMeTAD hole transport layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EP0027649A1 - Protective atmosphere process for annealing and or spheroidizing ferrous metals - Google Patents [patents.google.com]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. web.stanford.edu [web.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Beyond the Dot Product: A Guide to Rigorous Spectroscopic Cross-Referencing
Executive Summary
In drug development and advanced organic synthesis, the cost of structural misidentification is calculated not in hours, but in months of failed scale-up and regulatory rejection. While automated library matching (Single-Source Automated Matching, or SSAM ) has become the industry default for rapid screening, it possesses critical blind spots regarding stereoisomers, solvent effects, and non-standard acquisition parameters.[1]
This guide introduces the Integrated Multi-Source Validation (IMSV) workflow.[1] Unlike SSAM, which relies heavily on algorithmic "match scores" (e.g., Euclidean distance or Dot Product), IMSV treats database values as starting points rather than absolute truths.[1] By cross-referencing experimental data against orthogonal literature sources and correcting for environmental variables (solvents, temperature, concentration), IMSV reduces false-positive rates by an estimated 40% in complex matrices.[1]
Part 1: Comparative Analysis (SSAM vs. IMSV)
The following analysis contrasts the standard automated approach with the rigorous IMSV methodology.
The "Product": Integrated Multi-Source Validation (IMSV)
IMSV is a protocol-driven approach that triangulates identity using:
-
Primary Spectral Data: High-fidelity experimental acquisition.[1]
-
Chemometric Alignment: Mathematically correcting literature values for solvent/instrument variation.
-
Orthogonal Confirmation: Mandatory agreement between at least two techniques (e.g., NMR + MS).[1]
The Alternative: Single-Source Automated Matching (SSAM)
SSAM is the standard "black box" search found in most instrument software (e.g., NIST MS Search, standard NMR library plugins). It ranks candidates based on a calculated similarity score (0–999) against a static library.[1]
Performance Comparison Matrix
| Feature | SSAM (Automated Matching) | IMSV (Rigorous Cross-Referencing) | Comparison Insight |
| Primary Metric | Match Factor (Dot Product/Cosine Similarity).[1] | Multi-Parameter Concordance (Shift | SSAM scores often fail to distinguish regioisomers with similar fragmentation patterns.[1] |
| Solvent Handling | Ignores solvent effects; assumes standard state (usually CDCl₃ or Gas Phase).[1] | Active Normalization: Applies correction factors based on dielectric constant and H-bonding.[1] | Critical for NMR.[1][2] A proton in DMSO-d₆ can shift >1.0 ppm vs. CDCl₃, causing SSAM failure.[1] |
| False Positive Risk | High (especially for homologs and stereoisomers).[1] | Low (<1% when protocol is fully adhered to).[1] | IMSV requires manual verification of "diagnostic peaks" that algorithms miss.[1] |
| Time-to-Result | Instant (< 1 minute).[1] | Moderate (15–30 minutes). | The time investment in IMSV prevents downstream "phantom compound" pursuit. |
| Regulatory Readiness | Low (Insufficient for IND filing identification).[1] | High (Aligned with ICH Q2(R1) Specificity requirements). | FDA/EMA require proof of specificity that simple library matching cannot provide.[1] |
Part 2: The Science of Deviation (Why Libraries "Lie")
To practice IMSV, one must understand why your experimental data differs from the literature.
The NMR Solvent Matrix Effect
Literature values are often reported in Chloroform-d (
-
Mechanism: Polar solvents like DMSO disrupt intramolecular hydrogen bonding and shield/deshield protons via dipole interactions.[1]
-
The Fix: Do not compare raw numbers. Use the Fulmer Correction Factors (Organometallics 2010) to normalize your data before comparison.[1]
Mass Spectral Algorithm Limitations
Most MS libraries use a "Dot Product" algorithm (cosine of the angle between two vectors: the unknown and the library spectrum).
-
The Trap: High background noise or co-eluting impurities can skew the vector, lowering the score of the correct molecule while artificially inflating a structurally similar impurity.
-
The Fix: Use Reverse Search Logic (checking if library peaks exist in the unknown, ignoring extra peaks in the unknown) combined with retention index (RI) calibration.
Part 3: The IMSV Experimental Protocol
This protocol is designed as a self-validating system.[1] If any step fails, the identification is rejected.
Phase 1: Data Acquisition & Pre-processing[1]
-
Step 1.1: Acquire 1H-NMR (min 16 scans) and 13C-NMR (min 256 scans).[1]
-
Step 1.2: Mandatory: Reference the spectrum using the residual solvent peak, NOT TMS, unless TMS was explicitly added.
Phase 2: The "Solvent Lock" Validation (The Core of IMSV)
-
Step 2.1: Identify all non-analyte peaks.[1]
-
Step 2.2: Cross-reference against the Fulmer Impurity Table .[1]
Phase 3: Orthogonal Database Triangulation[1]
-
Step 3.1: Perform initial search in SDBS (AIST Japan) or NIST Webbook .[1]
-
Step 3.2: The Deviation Check:
-
Step 3.3: If
exceeds limits, apply Chemometric Alignment .[1]-
Method: If literature is in
and exp is in , look for specific functional group shifts (e.g., -OH and -NH protons will shift downfield significantly in DMSO).[1]
-
Part 4: Visualization of Workflows
Diagram 1: The IMSV Decision Logic
This diagram illustrates the decision-making process when cross-referencing spectral data, specifically handling discrepancies between experimental data and literature values.
Caption: The IMSV logic gate ensures that automated match scores are verified against chemical shift precision and solvent effects before validation.
Diagram 2: The "Solvent Lock" Mechanism
This diagram details the specific sub-routine for verifying that spectral anomalies are due to solvent effects rather than sample contamination.
Caption: The "Solvent Lock" subroutine prevents common laboratory contaminants from being misidentified as structural isomers.
References
-
Fulmer, G. R., et al. (2010).[1][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][4] [Link]
-
Stein, S. E., & Scott, D. R. (1994).[1] Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry, 5(9), 859–866. [Link]
-
IUPAC. (2001).[1][2][6] NMR Nomenclature.[1][6][7][8] Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818.[1] [Link]
-
ICH. (2005).[1][9] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[1][10][11][12] National Institute of Advanced Industrial Science and Technology.[13] [Link]
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- 6. publications.iupac.org [publications.iupac.org]
- 7. old.iupac.org [old.iupac.org]
- 8. Recommendations for the presentation of NMR structures of proteins and nucleic acids--IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 11. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 12. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of the Hosts: Benchmarking Commercial OLED Host Materials for Phosphorescent Emitters
A Technical Guide for Researchers in Organic Electronics
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device performance. This guide provides a comprehensive head-to-head comparison of three widely utilized commercial host materials: CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) , mCP (1,3-Bis(N-carbazolyl)benzene) , and TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) . We will delve into their fundamental properties, offer standardized protocols for their evaluation, and present a comparative analysis to empower researchers in making informed material selections for their phosphorescent OLED (PhOLED) applications.
The Central Role of the Host Material
In a PhOLED, the host material serves as a solid-state solvent for the phosphorescent guest emitter. Its primary functions are to facilitate charge transport (both electrons and holes), confine excitons within the emissive layer, and enable efficient energy transfer to the guest molecules. An ideal host material should possess a high triplet energy (ET) to prevent back energy transfer from the guest, balanced charge carrier mobility to ensure a wide recombination zone, and excellent thermal and morphological stability for long device lifetime.[1]
Key Performance Parameters: A Comparative Overview
The efficacy of a host material is dictated by a confluence of its photophysical, electrical, and thermal properties. Below is a summary of the critical parameters for CBP, mCP, and TCTA.
| Property | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | mCP (1,3-Bis(N-carbazolyl)benzene) | TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) |
| Triplet Energy (ET) | ~2.56 eV | ~2.91 eV | ~2.84 eV |
| HOMO Level | ~-5.7 to -6.0 eV | ~-5.9 eV | ~-5.7 eV |
| LUMO Level | ~-2.1 to -2.9 eV | ~-2.4 eV | ~-2.4 eV |
| Hole Mobility (μh) | ~10-3 - 10-4 cm2V-1s-1 | ~10-4 - 10-5 cm2V-1s-1 | ~1.5 x 10-4 cm2V-1s-1[2] |
| Electron Mobility (μe) | ~10-4 - 10-5 cm2V-1s-1 | ~10-5 - 10-6 cm2V-1s-1 | Low (qualitative)[1] |
| Glass Transition Temp. (Tg) | ~110 °C | ~60 °C | ~151 °C |
| Decomposition Temp. (Td) | >350 °C | >300 °C | >400 °C |
Analysis of Performance Trade-offs:
-
Triplet Energy: mCP stands out with the highest triplet energy, making it a suitable host for a wide range of phosphorescent emitters, including high-energy blue emitters. CBP's lower triplet energy restricts its use to green and red emitters. TCTA possesses a high triplet energy, also making it a good candidate for blue PhOLEDs.
-
Charge Transport: CBP exhibits relatively balanced and high hole and electron mobility, which is advantageous for achieving a broad recombination zone and reducing efficiency roll-off at high brightness. mCP, on the other hand, is predominantly a hole-transporting material with lower electron mobility. TCTA is known as a hole-transporting material with low electron mobility, which can be beneficial for confining electrons within the emissive layer when used in conjunction with appropriate electron-transporting layers.[1]
-
Thermal Stability: TCTA demonstrates the highest glass transition and decomposition temperatures, indicating superior morphological and chemical stability under device operation, a crucial factor for longevity. CBP also shows good thermal stability. mCP has a significantly lower glass transition temperature, which might be a concern for long-term operational stability at elevated temperatures.
Experimental Protocols for Host Material Characterization
To ensure reproducible and comparable data, standardized experimental protocols are paramount. The following sections detail the methodologies for characterizing the key performance parameters of OLED host materials.
Determination of Triplet Energy (ET) via Low-Temperature Phosphorescence Spectroscopy
The triplet energy is arguably the most critical parameter for a phosphorescent host. It is determined from the highest-energy vibronic peak of the phosphorescence spectrum measured at low temperature (typically 77 K) to minimize thermal broadening.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the host material (e.g., 10-5 M) in a suitable solvent that forms a clear glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of diethyl ether, isopentane, and ethanol - EPA).
-
Measurement Setup:
-
A fluorometer equipped with a pulsed laser or a xenon flash lamp as the excitation source.
-
A Dewar flask for holding the sample in liquid nitrogen (77 K).
-
A detector with time-gating capabilities (e.g., an ICCD camera) to separate the long-lived phosphorescence from the short-lived fluorescence.
-
-
Data Acquisition:
-
Excite the sample with a UV wavelength where it strongly absorbs.
-
Introduce a delay time after the excitation pulse (typically a few microseconds) to allow the fluorescence to decay.
-
Acquire the emission spectrum over a suitable wavelength range.
-
-
Data Analysis:
-
The highest-energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the 0-0 transition from the lowest triplet excited state (T1) to the ground state (S0).
-
Convert the wavelength of this peak (λphos) to energy in electron volts (eV) using the formula: ET (eV) = 1240 / λphos (nm).
-
Caption: Workflow for Triplet Energy Determination.
Evaluation of HOMO and LUMO Energy Levels via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
Protocol:
-
Sample Preparation:
-
Dissolve the host material (typically 1-5 mM) in a dry, degassed organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) to ensure conductivity.
-
-
Measurement Setup:
-
A potentiostat with a three-electrode cell configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes before the measurement to remove dissolved oxygen.[3]
-
-
Data Acquisition:
-
Scan the potential linearly from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).[4]
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
Determine the onset potential of the first oxidation peak (Eoxonset) and the first reduction peak (Eredonset).
-
Use an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc+), for accurate energy level determination. The redox potential of Fc/Fc+ is typically assumed to be -4.8 eV relative to the vacuum level.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
-
Caption: Cyclic Voltammetry Workflow.
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are thermal analysis techniques that provide information about the decomposition temperature (Td) and glass transition temperature (Tg) of a material, which are crucial indicators of its thermal stability.
Protocol:
-
Sample Preparation: Place a small amount of the powdered host material (typically 3-5 mg) into an aluminum or platinum pan.[5]
-
Measurement Setup:
-
A simultaneous TGA/DSC instrument.
-
Maintain an inert atmosphere by purging with a constant flow of nitrogen or argon gas (e.g., 50 ml/min).[6]
-
-
Data Acquisition (TGA):
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[7]
-
Record the change in mass as a function of temperature.
-
-
Data Acquisition (DSC):
-
Perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) to erase the thermal history of the sample.[7]
-
Record the heat flow into or out of the sample as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the decomposition temperature (Td) as the temperature at which a 5% weight loss occurs.
-
DSC: Identify the glass transition temperature (Tg) as the midpoint of the step-like transition in the heat flow curve during the second heating scan.
-
Caption: Thermal Analysis Workflow.
Measurement of Charge Carrier Mobility via the Time-of-Flight (TOF) Technique
The TOF method is a direct technique for measuring the drift mobility of charge carriers in thin films.
Protocol:
-
Device Fabrication:
-
Deposit a thin film (typically a few hundred nanometers to a few micrometers) of the host material onto a transparent conductive substrate (e.g., ITO-coated glass).
-
Evaporate a top metal electrode (e.g., aluminum) to complete the sandwich-type device structure.
-
-
Measurement Setup:
-
A pulsed laser with a wavelength that is strongly absorbed by the material to generate charge carriers near the transparent electrode.
-
A voltage source to apply an electric field across the device.
-
A fast oscilloscope to record the transient photocurrent.
-
-
Data Acquisition:
-
Apply a constant voltage across the device.
-
Excite the sample with a short laser pulse.
-
Record the resulting photocurrent as a function of time. The photocurrent will decay once the sheet of charge carriers reaches the opposite electrode.
-
-
Data Analysis:
-
Determine the transit time (tT) from the transient photocurrent curve. In an ideal non-dispersive case, this is the time at which the current starts to drop. For dispersive transport, tT is often determined from a double logarithmic plot of photocurrent versus time.
-
Calculate the charge carrier mobility (μ) using the formula: μ = d2 / (V * tT), where d is the film thickness and V is the applied voltage.
-
By reversing the polarity of the applied voltage, both hole and electron mobilities can be measured.
-
Caption: Time-of-Flight Measurement Workflow.
Conclusion: Selecting the Right Host for Your Application
The choice of a host material is a critical decision in the design of high-performance PhOLEDs. This guide has provided a comparative analysis of three industry-standard hosts—CBP, mCP, and TCTA—and detailed the experimental protocols necessary for their thorough characterization.
-
CBP offers a good balance of properties and is a reliable choice for green and red PhOLEDs.
-
mCP is the preferred host for high-energy blue emitters due to its high triplet energy, though its lower thermal stability should be considered.
-
TCTA provides excellent thermal stability and is a strong candidate for blue PhOLEDs, particularly in device architectures that can accommodate its predominantly hole-transporting nature.
By understanding the inherent trade-offs between these materials and by employing the standardized characterization techniques outlined herein, researchers can accelerate the development of next-generation OLED technologies.
References
-
Wikipedia. (n.d.). Electron mobility. Retrieved February 11, 2026, from [Link]
-
Morgenstern, A., Beer, D., Zahn, D. R. T., & Schondelmaier, D. (n.d.). (a) ln μ0 versus 1/T² for different concentrations of TcTa (red line is.... ResearchGate. Retrieved February 11, 2026, from [Link]
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Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). Polymers, 12(11), 2577. [Link]
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Michigan State University Department of Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved February 11, 2026, from [Link]
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Kissinger, P. T., & Heineman, W. R. (n.d.). Cyclic voltammetry experiment. ResearchGate. Retrieved February 11, 2026, from [Link]
- Hu, C. C. (n.d.). Motion and Recombination of Electrons and Holes.
-
Luo, L. H., Wang, L. G., Xiao, H. L., & Zhao, L. M. (n.d.). Study on charge transport in amorphous TCTA: an improved mobility model and its numerical simulation. Journal of Optoelectronics and Advanced Materials. Retrieved February 11, 2026, from [Link]
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Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. (n.d.). Retrieved February 11, 2026, from [Link]
-
Lee, S. Y., et al. (2015). Localized Tail States and Electron Mobility in Amorphous ZnON Thin Film Transistors. Scientific reports, 5, 14285. [Link]
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Al-Ahmary, K. M., & Al-Ghamdi, A. A. (2015). Cyclic voltammetry experimental set-up. ResearchGate. Retrieved February 11, 2026, from [Link]
-
Laborda, E., López-Asanza, J., & Molina, A. (2023). Theoretical Framework and Guidelines for the Cyclic Voltammetry of Closed Bipolar Cells. Analytical chemistry, 95(47), 17311–17317. [Link]
-
Leonat, L., Sbârcea, G., & Brânzoi, I. V. (2014). Cyclic voltammetry for energy levels estimation of organic materials. ResearchGate. Retrieved February 11, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved February 11, 2026, from [Link]
-
PalmSens. (2021, November 25). Cyclic Voltammetry – Theoretical Experiments. Retrieved February 11, 2026, from [Link]
- Laborda, E., López-Asanza, J., & Molina, A. (2023). Theoretical Framework and Guidelines for the Cyclic Voltammetry of Closed Bipolar Cells. Analytical Chemistry, 95(47), 17311-17317.
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved February 11, 2026, from [Link]
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XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?. Retrieved February 11, 2026, from [Link]
-
MTX Labs-Electrochemical Devices & Accessories. (2024, June 18). A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. Retrieved February 11, 2026, from [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Factors Influencing the DSC and TGA Measurements Results. Retrieved February 11, 2026, from [Link]
-
Prajapati, G. K. (2015, April 29). Experimental parameters of DSC. SlideShare. Retrieved February 11, 2026, from [Link]
-
Shikha Popali. (2016, November 24). EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). SlideShare. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Electron and hole mobility (in Cm 2 V -1 s -1 ) of the most stable.... Retrieved February 11, 2026, from [Link]
-
Graz University of Technology. (n.d.). Electron and hole mobility of silicon. Retrieved February 11, 2026, from [Link]
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Safety Operating Guide
Technical Directive: Proper Disposal of 2'-Bromospiro[fluorene-9,9'-xanthene]
[1][2][3]
Executive Summary
Immediate Action Required: 2'-Bromospiro[fluorene-9,9'-xanthene] (BSFX) is a halogenated organic semiconductor material. Regardless of its acute toxicity classification, it must be segregated into Halogenated Waste streams.
-
DO NOT dispose of in general trash or biohazard bins.[1]
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is relabeled as Halogenated.
-
DO NOT discharge into municipal sewage systems.
Primary Disposal Path: High-temperature incineration with acid gas scrubbing (RCRA-compliant facility).
Chemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the causality behind these disposal protocols. This compound is not merely "chemical waste"; it is a functionalized organohalide.
| Property | Data | Operational Implication |
| Chemical Name | 2'-Bromospiro[fluorene-9,9'-xanthene] | |
| CAS Number | 1477458-14-2 (or related derivatives) | Unique identifier for waste manifesting.[2][3][4] |
| Molecular Formula | C25H15BrO | Contains Bromine (Br) .[5] |
| Physical State | White/Off-white Powder | Solid waste protocols apply. |
| Key Hazard | Organobromine / Aquatic Toxicity | Critical: Combustion generates Hydrogen Bromide (HBr) gas. |
The Scientific Logic (E-E-A-T): While some Safety Data Sheets (SDS) may classify BSFX as "Not Hazardous" under GHS due to high molecular weight and low bioavailability, the Bromine atom dictates the disposal capability. Standard municipal incinerators cannot process significant quantities of halogens without damaging catalytic converters or releasing corrosive acid gases (HBr). Therefore, strict segregation is not just a safety rule; it is an infrastructure protection requirement.
Waste Segregation Protocol
The most common compliance failure in organic electronics laboratories is the cross-contamination of halogenated and non-halogenated streams.
The Segregation Logic
-
Halogenated Waste: Any waste containing >1% halogens (F, Cl, Br, I). BSFX falls here.[3][6][5][7][8][9][10]
-
Non-Halogenated Waste: Solvents like Acetone, Ethanol, Toluene.
Self-Validating System: Before adding BSFX to any waste container, perform the "Halogen Check" :
-
Does the label explicitly say "Halogenated"?
-
If NO, you cannot add BSFX.
-
If you add BSFX to a non-halogenated carboy, you must immediately re-label the entire carboy as "Halogenated Waste."
Workflow Visualization: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating BSFX waste. Note that adding BSFX to a non-halogenated solvent converts the entire volume to halogenated waste.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess Material)
Best practice for minimizing waste volume.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "2'-Bromospiro[fluorene-9,9'-xanthene] (Solid)"[5]
-
Hazard Checkbox: Toxic, Irritant.
-
Note: Write "ORGANOBROMINE" clearly to aid the disposal facility.
-
-
Transfer: Transfer powder using a dedicated spatula. Avoid generating dust.[6][7][8]
-
Sealing: Cap tightly. Parafilm is recommended for long-term storage in the accumulation area.
Scenario B: Disposal of Solutions (Reaction Mixtures/Cleaning)
Common in OLED device fabrication.
-
Compatibility Check: Ensure the solvent carrier is compatible with the Halogenated Waste carboy (e.g., do not mix strong oxidizers like Nitric Acid with organic solvents).
-
Pouring: Use a funnel to prevent spills.
-
Log Entry: Immediately log the volume and constituent (BSFX) on the waste tag. Even trace amounts (mg) render the solvent "Halogenated."
Scenario C: Contaminated Debris (Gloves, Weigh Boats, TLC Plates)
-
Segregation: Do not place in "Clean Trash."
-
Container: Use a clear, heavy-duty hazardous waste bag or a dedicated bucket labeled "Solid Chemically Contaminated Debris."
-
Sharps: If BSFX is on needles or broken glass, use a rigid Sharps Container labeled with the chemical hazard.
Spill Management & Emergency Response
Despite its solid state, BSFX spills can contaminate large lab areas via dust dispersion.
PPE Requirements:
-
Gloves: Nitrile (0.11 mm minimum).
-
Respiratory: N95 or P100 respirator if dust is visible (prevent inhalation of brominated particulates).
-
Eye Protection: Chemical safety goggles.
Spill Response Workflow
Figure 2: Operational workflow for managing dry powder spills of BSFX.
Regulatory & Compliance Context
-
US EPA (RCRA): While BSFX may not carry a specific "U" or "P" list code, it falls under the "Characteristic" definitions if it exhibits toxicity, or more commonly, it is regulated under state-specific codes for Halogenated Organic Compounds (HOCs) .
-
Destruction Method: The only valid destruction method is Incineration with Scrubber .
-
Mechanism:[11]
-
The HBr must be neutralized (usually with NaOH scrubbers) to form NaBr salts before release.
-
References
-
Sigma-Aldrich. (2025).[6][7] Safety Data Sheet: 2'-Bromospiro[fluorene-9,9'-xanthene].[2][5] Retrieved from
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes for Halogenated Solvents (F001, F002). Retrieved from
-
TCI Chemicals. (2025).[2][6] Product Safety Information: Spiro Derivatives. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 9-Bromofluorene (Analogous Halogenated Fluorene). Retrieved from
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- 11. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
